Product packaging for 4-bromo-9H-carbazole(Cat. No.:CAS No. 3652-89-9)

4-bromo-9H-carbazole

Cat. No.: B1527727
CAS No.: 3652-89-9
M. Wt: 246.1 g/mol
InChI Key: CBJHFGQCHKNNJY-UHFFFAOYSA-N
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Description

4-Bromo-9H-carbazole (CAS 3652-89-9) is a brominated derivative of the carbazole scaffold, a structure of significant interest in both medicinal chemistry and materials science due to its versatile electronic properties and biological activity. In pharmaceutical research, the carbazole core is a privileged structure found in compounds with a broad range of bioactivities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties . This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. For instance, structural optimization of 4-aryl-9H-carbazoles has led to potent tubulin polymerization inhibitors that demonstrate effective antiproliferative activities against various cancer cell lines, such as HeLa, HepG2, and SGC-7901 . The bromine atom at the 4-position provides a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. In the field of materials science, this compound is a valuable building block for organic electronic devices. Carbazole derivatives belong to electron-rich systems with large π-conjugated systems and strong intramolecular electron transfer properties, granting them excellent hole-transport capacity . These characteristics make them ideal for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers utilize this compound to synthesize advanced organic macromolecules with continuous π conjugated systems, which are assembled into molecules with multiple functional groups to create efficient hole-transport materials . Key Identifiers and Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrN B1527727 4-bromo-9H-carbazole CAS No. 3652-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJHFGQCHKNNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-89-9
Record name 4-Bromocarbazole
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Foundational & Exploratory

4-bromo-9H-carbazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-9H-carbazole: Properties, Synthesis, and Core Applications

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmaceutical agents. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a privileged scaffold in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as a host for phosphorescent emitters. In medicinal chemistry, the carbazole moiety is found in a range of compounds exhibiting diverse biological activities.

This compound is a key synthetic intermediate, providing a versatile handle for the strategic introduction of molecular complexity. The bromine atom at the C4 position allows for a variety of cross-coupling reactions, enabling the construction of more elaborate carbazole-based structures. This guide offers a comprehensive overview of this compound, intended for researchers and professionals in organic synthesis, materials science, and drug development.

Core Physicochemical Properties and Identification

Precise identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in any research or development setting. This compound is a solid, typically appearing as a white or off-white powder.[1] Its core identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 3652-89-9[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₈BrN[1][2][3][5][6]
Molecular Weight 246.10 g/mol or 246.11 g/mol [1][2][3][6]
Appearance White or off-white solid/powder[1]
Melting Point 104-105 °C
Boiling Point 409.2 °C at 760 mmHg
Purity Typically ≥97%[1][2]
Solubility Sparingly soluble (2.3 x 10⁻³ g/L at 25 °C)[1]

Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the parent 9H-carbazole. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction. Direct bromination of carbazole can lead to a mixture of mono-, di-, and poly-brominated products. To selectively obtain the 4-bromo isomer, specific protocols are employed.

A common and effective method is the bromination of carbazole using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom of the carbazole ring is an activating group, directing electrophiles to the ortho and para positions (3, 6, 1, 8). However, steric hindrance and electronic effects can be manipulated to favor substitution at other positions.

Below is a generalized workflow for the synthesis.

G reagents 9H-Carbazole + N-Bromosuccinimide (NBS) solvent Solvent (e.g., DMF) Room Temperature reagents->solvent 1. Dissolve reaction Electrophilic Aromatic Substitution solvent->reaction 2. React workup Aqueous Workup (Quenching & Extraction) reaction->workup 3. Isolate purification Purification (Recrystallization or Chromatography) workup->purification 4. Purify product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Key Synthetic Applications: Cross-Coupling Reactions

The utility of this compound lies in its capacity to undergo various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable building block.

Key Reactions Include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. This is fundamental for building the core structures of many organic electronic materials.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. This reaction is crucial for synthesizing hole-transport materials and pharmaceutical derivatives.

  • Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and terminal alkynes, respectively, to introduce unsaturation and extend conjugation.

The diagram below illustrates the central role of this compound as a platform for these diverse transformations.

G cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd catalyst buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd catalyst sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu catalyst prod_suzuki Aryl-Substituted Carbazoles (OLED Materials) suzuki->prod_suzuki prod_buchwald Amino-Carbazoles (Hole-Transport Layers) buchwald->prod_buchwald prod_sonogashira Alkynyl-Carbazoles (Conjugated Polymers) sonogashira->prod_sonogashira

Caption: Key cross-coupling reactions utilizing this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a 4-aryl-9H-carbazole derivative, a common core for organic electronics.

Objective: To synthesize 4-(4-methoxyphenyl)-9H-carbazole from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen, which can oxidize the palladium catalyst and lead to side reactions, lowering the yield and purity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. Causality: The SPhos ligand is an electron-rich biarylphosphine that stabilizes the palladium catalyst and facilitates the reductive elimination step, improving reaction efficiency.

  • Solvent Addition: Add the degassed toluene and water mixture via syringe. Causality: Water is essential for the transmetalation step in the Suzuki catalytic cycle. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-9H-carbazole.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Pictograms: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][5]

Conclusion

This compound is a high-value synthetic intermediate whose importance is firmly established in both materials science and medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic access, and reaction protocols is crucial for any scientist aiming to leverage the unique structural and electronic attributes of the carbazole scaffold.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-bromo-9H-carbazole in Modern Materials Science

This compound is a pivotal heterocyclic organic compound that serves as a fundamental building block in the synthesis of advanced functional materials.[1][2] Its rigid, planar carbazole core imparts desirable thermal and morphological stability, while the nitrogen heteroatom and extensive π-conjugated system provide unique electronic and photophysical properties. The strategic placement of a bromine atom at the 4-position creates a reactive handle for further molecular elaboration through cross-coupling reactions, making it an invaluable intermediate in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides unambiguous insights into the molecular framework, confirming the identity and substitution pattern of synthesized compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, chemists, and materials scientists engaged in the synthesis and characterization of carbazole-based materials.

Molecular Structure and Numbering

A clear understanding of the standard numbering system for the carbazole ring is essential for accurate spectral assignment. The following diagram illustrates the IUPAC numbering for this compound.

G NMR Data Acquisition Workflow cluster_workflow NMR Data Acquisition Workflow arrow arrow Sample Insertion Sample Insertion Locking and Shimming Locking and Shimming Sample Insertion->Locking and Shimming Establish field/frequency lock on deuterium Tuning and Matching Tuning and Matching Locking and Shimming->Tuning and Matching Optimize probe performance Acquire 1H Spectrum Acquire 1H Spectrum Tuning and Matching->Acquire 1H Spectrum Standard pulse sequence Process 1H Data Process 1H Data Acquire 1H Spectrum->Process 1H Data FT, phase/baseline correction Acquire 13C Spectrum Acquire 13C Spectrum Process 1H Data->Acquire 13C Spectrum Switch nucleus, proton-decoupled sequence Process 13C Data Process 13C Data Acquire 13C Spectrum->Process 13C Data FT, phase/baseline correction

References

An In-depth Technical Guide on the Solubility and Stability of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular possibilities, this guide is intended as a robust companion. 4-bromo-9H-carbazole is a molecule of significant interest, particularly as a pivotal intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry. Its utility in these demanding applications is intrinsically linked to its physicochemical properties, most notably its solubility in common organic solvents and its stability under various environmental stressors.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide you with a foundational understanding of why certain experimental choices are made and how to interpret the results within a broader scientific context. We will delve into the theoretical underpinnings of solubility and stability, present established methodologies for their determination, and where the literature is sparse, we will provide the framework for you to generate these critical data in your own laboratories. Every protocol herein is designed as a self-validating system, ensuring the integrity and reproducibility of your findings.

The Molecular Profile of this compound: Structure and Physicochemical Properties

This compound is a brominated derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the bromine atom at the 4-position introduces a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3652-89-9[1]
Molecular Formula C₁₂H₈BrN[1]
Molecular Weight 246.11 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 104-105 °C
Boiling Point 409.2 °C at 760 mmHg

The planar nature of the carbazole ring system, coupled with the electronegativity of the bromine atom, influences the molecule's polarity and, consequently, its solubility and stability.

Solubility Profile: A Critical Parameter for Process and Formulation

The solubility of this compound is a critical factor in its synthesis, purification (e.g., recrystallization), and formulation for various applications. A thorough understanding of its behavior in different solvents is paramount for optimizing reaction conditions and ensuring consistent product quality.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be dictated by the interplay of its molecular structure with the properties of the solvent. The carbazole core is largely non-polar and aromatic, suggesting good solubility in aromatic and non-polar solvents. The presence of the nitrogen heteroatom and the polar carbon-bromine bond introduces a degree of polarity, which may allow for some solubility in more polar solvents.

Quantitative Solubility Data

A comprehensive search of the scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. One source indicates a solubility of 2.3 x 10⁻³ g/L at 25 °C, although the solvent is not specified, rendering this data point of limited practical use.[3] The common practice of recrystallizing this compound from ethanol suggests that its solubility in this solvent is significant at elevated temperatures.[2]

Given the lack of comprehensive data, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work. The following table is presented as a template to be populated with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventDielectric Constant (20°C)Solubility ( g/100 mL)
Alcohols Methanol32.7Data to be determined
Ethanol24.5Data to be determined
Isopropanol19.9Data to be determined
Ketones Acetone20.7Data to be determined
Esters Ethyl Acetate6.0Data to be determined
Halogenated Dichloromethane9.1Data to be determined
Chloroform4.8Data to be determined
Aromatic Toluene2.4Data to be determined
Ethers Tetrahydrofuran (THF)7.6Data to be determined
Non-polar n-Hexane1.9Data to be determined
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is established between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant and filter through a 0.45 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Quantify concentration using a validated HPLC or UV-Vis method analysis1->analysis2

Figure 1: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation:

    • To a series of glass vials, add an excess amount of this compound. A visual excess of solid material should be present throughout the experiment.

    • Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a shaker in a constant temperature bath (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7] Preliminary studies can be conducted to determine the time at which the concentration of the solute in the solution reaches a plateau.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other chemically resistant membrane) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve generated from standard solutions of known concentrations is essential for accurate quantification.[8]

  • Calculation:

    • The solubility is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. The results are typically expressed in units of g/100 mL or mg/mL.

Stability Profile: Ensuring Integrity from Synthesis to Application

The stability of this compound is a critical attribute that influences its shelf-life, handling requirements, and performance in its final application. Degradation can lead to the formation of impurities that may compromise the efficacy and safety of a pharmaceutical product or the efficiency and lifespan of an electronic device.

Framework for Stability Assessment: The ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing of new drug substances and products. These guidelines offer a scientifically sound and globally accepted framework for assessing the stability of molecules like this compound. The principles outlined in these guidelines are broadly applicable to the stability assessment of organic materials.

Photostability

Organic molecules with conjugated π-systems, such as carbazoles, can be susceptible to degradation upon exposure to light, particularly UV radiation.[9] Photodegradation can occur through various mechanisms, including photo-oxidation and photocleavage.

Experimental Protocol: Photostability Testing

This protocol is adapted from the principles outlined in the ICH Q1B guideline for photostability testing.

Principle: The solid material and solutions of this compound are exposed to a controlled light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is then assessed by a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep1 Prepare solid samples in transparent containers prep2 Prepare solutions in a suitable solvent prep1->prep2 prep3 Prepare dark controls wrapped in aluminum foil prep2->prep3 expose Expose samples to a calibrated light source (e.g., Xenon lamp) providing UV and visible light prep3->expose analysis1 Analyze exposed samples and dark controls at predetermined time points expose->analysis1 analysis2 Use a stability-indicating HPLC method to quantify this compound and detect degradation products analysis1->analysis2

Figure 2: Workflow for photostability testing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or isopropanol).

    • Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light. These controls are essential to differentiate between light-induced degradation and thermal degradation that may occur during the experiment.

  • Light Exposure:

    • Place the samples and dark controls in a photostability chamber equipped with a light source that provides a combination of UV and visible light (e.g., a xenon lamp or a metal halide lamp).

    • The light source should be calibrated to deliver a specific illumination and UV energy dose, as recommended by the ICH guidelines.

  • Analysis:

    • At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.[10][11][12]

    • Assess the samples for any changes in physical appearance (e.g., color change) and quantify the amount of remaining this compound. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Thermal Stability

Experimental Protocol: Thermal Stability Assessment

Principle: The thermal stability of this compound is evaluated by exposing the solid material to elevated temperatures and monitoring for degradation over time. Thermogravimetric Analysis (TGA) can provide information on the decomposition temperature, while isothermal stress testing at various temperatures can elucidate the degradation kinetics.

Step-by-Step Methodology for Isothermal Stress Testing:

  • Sample Preparation: Place accurately weighed samples of solid this compound into vials.

  • Exposure: Place the vials in ovens maintained at a series of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). It is also advisable to include a control sample stored at the recommended storage temperature (e.g., 2-8 °C).

  • Analysis: At specified time points, remove a vial from each temperature condition and allow it to cool to room temperature. Analyze the sample using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is important for applications where it may come into contact with aqueous environments, such as in certain biological assays or formulation processes. The C-Br bond on the aromatic ring is generally stable, but hydrolysis can be forced under extreme pH conditions and elevated temperatures.[16][17][18]

Experimental Protocol: pH Stability Assessment

Principle: Solutions of this compound are prepared in aqueous buffers of different pH values and stored at a controlled temperature. The extent of degradation is monitored over time.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, pH 7, pH 9).

    • Prepare solutions of this compound in each buffer. A co-solvent such as acetonitrile or methanol may be necessary to achieve sufficient initial solubility. The percentage of the co-solvent should be kept to a minimum and be consistent across all samples.

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

  • Analysis: At selected time intervals, withdraw an aliquot from each solution and analyze it using a stability-indicating HPLC method to determine the concentration of this compound.

Concluding Remarks for the Practicing Scientist

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a notable gap exists in the literature regarding specific quantitative data for this molecule, the provided protocols, grounded in established scientific principles and regulatory guidelines, empower researchers to generate this critical information.

The successful application of this compound in the development of next-generation OLEDs, pharmaceuticals, and other advanced materials is contingent upon a thorough characterization of its physicochemical properties. By diligently applying the methodologies outlined herein, you will be well-equipped to unlock the full potential of this versatile building block. The path of scientific discovery is often paved with the meticulous generation of foundational data; it is our hope that this guide will serve as a valuable tool on your journey.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the electronic structure and photophysical behavior of 4-bromo-9H-carbazole (CAS: 3652-89-9), a key intermediate in the synthesis of advanced materials for organic electronics. We delve into the foundational principles governing its properties, with a particular focus on the profound influence of the bromine substituent via the heavy-atom effect. This document synthesizes theoretical principles with established experimental data from related carbazole systems to project the expected characteristics of the 4-bromo derivative. Detailed experimental and computational protocols are provided for researchers seeking to validate these properties, making this a critical resource for scientists and engineers in materials science and optoelectronics development.

Introduction: The Significance of a Brominated Carbazole Core

Carbazole and its derivatives are foundational building blocks in the field of organic electronics, prized for their rigid, planar structure and excellent hole-transporting capabilities.[1] The highly conjugated π-system of the carbazole moiety makes it an exceptional chromophore, readily modified to tune its electronic and optical properties.[2] this compound emerges as a particularly valuable derivative, primarily serving as a versatile intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3][4]

The strategic placement of a bromine atom at the 4-position serves two primary purposes. First, it provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex host materials, emitters, and charge-transporting layers.[3] Second, and central to this guide, the bromine atom introduces a significant "heavy-atom effect," which fundamentally alters the photophysical deactivation pathways of the excited state. This effect is critical for designing efficient phosphorescent emitters and materials with tailored excited-state dynamics. Understanding the interplay between the carbazole scaffold and the bromo-substituent is therefore paramount for the rational design of next-generation optoelectronic devices.

Chemical Identity and Synthesis Overview

Before exploring its functional properties, it is essential to define the molecule's basic characteristics.

PropertyValueReference(s)
CAS Number 3652-89-9[4]
Molecular Formula C₁₂H₈BrN[2]
Molecular Weight 246.10 g/mol [2]
Appearance Off-white to white powder/solid[3][4]
Melting Point 104-105 °C

Synthetically, this compound can be prepared through various routes, including the cyclization of nitro-biphenyl precursors or through modern cross-coupling strategies.[2][5] Its availability and well-documented synthesis make it an accessible starting point for materials development.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of carbazole derivatives are dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Theoretical and experimental studies consistently show that in simple carbazole derivatives, the HOMO is predominantly localized on the electron-rich carbazole ring system.[6] This localization is responsible for the excellent hole-transporting nature of carbazole-based materials.[1]

  • LUMO: The LUMO distribution is more sensitive to the nature and position of substituents. For this compound, the LUMO is expected to have significant contributions from the carbazole backbone, with some perturbation from the bromine atom.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels, known as the band gap, determines the molecule's absorption and emission characteristics. This gap can be estimated experimentally using UV-Vis spectroscopy and cyclic voltammetry, and calculated theoretically via Density Functional Theory (DFT).[6][7]

The bromine atom, being electron-withdrawing through induction but also capable of p-π conjugation, is expected to slightly lower the energy of both the HOMO and LUMO levels compared to the parent 9H-carbazole, leading to a modest red-shift in the absorption spectrum.[8]

Core Photophysical Principle: The Heavy-Atom Effect

The defining photophysical feature of this compound is the internal heavy-atom effect . Intersystem crossing (ISC)—the transition of an electron from an excited singlet state (S₁) to a triplet state (T₁)—is formally a spin-forbidden process in purely organic molecules. However, the presence of a heavy atom like bromine enhances spin-orbit coupling (SOC).[8][9] This coupling mixes the singlet and triplet electronic wavefunctions, making the formally "forbidden" transition much more probable.

This has profound consequences:

  • Increased ISC Rate (kISC): The rate of S₁ → T₁ transition increases by orders of magnitude compared to the non-brominated analogue.[8][10]

  • Decreased Fluorescence Quantum Yield (ΦF): As ISC becomes a dominant de-excitation pathway from the S₁ state, fluorescence (S₁ → S₀) becomes less competitive, leading to a dramatically lower fluorescence quantum yield.[10]

  • Shortened S₁ Lifetime (τF): The rapid depopulation of the S₁ state via ISC leads to a much shorter fluorescence lifetime. While the parent carbazole has an S₁ lifetime of approximately 13-15 nanoseconds, brominated derivatives can exhibit lifetimes below 100 picoseconds.[8][11]

  • Enhanced Phosphorescence (ΦP): The efficient population of the T₁ state leads to a significant increase in the phosphorescence quantum yield (T₁ → S₀).[10] The heavy-atom effect also enhances the rate of phosphorescence itself.

Photophysical Properties

Based on the principles above, we can predict the key photophysical characteristics of this compound.

Absorption and Emission Spectra

The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions characteristic of the carbazole chromophore. Compared to unsubstituted carbazole, a slight red-shift is anticipated due to the electronic influence of the bromine atom.[8]

The emission profile will be a composite of fluorescence and phosphorescence.

  • Fluorescence: A weak, short-lived emission is expected, mirroring the lowest energy absorption band (Stokes shift).

  • Phosphorescence: A more intense, long-lived emission at lower energy (longer wavelength) than the fluorescence is predicted, originating from the T₁ state. This is especially prominent at low temperatures where non-radiative decay pathways are suppressed.

Predicted Photophysical Parameters
PropertyUnsubstituted Carbazole (in solution)This compound (Predicted)Rationale / Causality
Fluorescence Lifetime (τF) ~13-15 ns[11]Significantly shorter (< 1 ns)Rapid S₁ depopulation via enhanced ISC.[8][10]
Fluorescence Quantum Yield (ΦF) High (~30-50%)Very low (< 1-5%)ISC outcompetes fluorescence as the primary S₁ decay channel.[8][10]
ISC Rate (kISC) ~10⁷ s⁻¹Dramatically higher (> 10⁹ s⁻¹)Enhanced spin-orbit coupling from the bromine atom.[8][9][10]
Phosphorescence Quantum Yield (ΦP) Moderate (~20-40% at 77K)High (> 50% at 77K)Efficient population of the T₁ state via rapid ISC.[8][10]

Methodologies for Characterization

To validate the predicted properties of this compound, a combined experimental and computational approach is essential.

Integrated Experimental & Computational Workflow

The following workflow provides a self-validating system where experimental results and theoretical predictions inform and corroborate one another.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_data Data Synthesis & Validation exp_start Prepare Dilute Solution (e.g., in THF, CH2Cl2) uv_vis UV-Vis Spectroscopy exp_start->uv_vis cv Cyclic Voltammetry exp_start->cv pl Steady-State PL (Fluorescence & Phosphorescence) uv_vis->pl abs_max Absorption Maxima (λabs) uv_vis->abs_max tcspc Time-Resolved PL (TCSPC/Streak Camera) pl->tcspc em_max Emission Maxima (λem) pl->em_max qys Quantum Yields (Φ) pl->qys lifetimes Excited-State Lifetimes (τ) tcspc->lifetimes redox Redox Potentials (Eox / Ered) cv->redox comp_start Build Molecular Structure dft Ground State Optimization (DFT: B3LYP/6-31G(d)) comp_start->dft homo_lumo Calculate HOMO/LUMO Energies & Gap dft->homo_lumo td_dft Excited State Calculation (TD-DFT) dft->td_dft homo_lumo->redox td_dft->abs_max td_dft->em_max final_model Validated Electronic & Photophysical Model abs_max->final_model em_max->final_model lifetimes->final_model qys->final_model redox->final_model

Figure 1: Integrated workflow for characterizing this compound.
Experimental Protocols

Protocol 6.2.1: UV-Vis Absorption & Steady-State Photoluminescence

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF or Dichloromethane). Create a dilute solution in a 1 cm path length quartz cuvette with an absorbance of ~0.1 at the absorption maximum to minimize inner-filter effects.

  • Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~250 nm to 500 nm, using the pure solvent as a reference.

  • Fluorescence Measurement: Using a fluorometer, excite the sample at its lowest energy absorption maximum (λmax, abs). Record the emission spectrum from just above the excitation wavelength to ~600 nm.

  • Phosphorescence Measurement: If the instrument is equipped, record the emission spectrum in phosphorescence mode (with a time delay) at both room temperature and 77 K (liquid nitrogen) to observe the T₁ state emission.

Protocol 6.2.2: Fluorescence Quantum Yield (Comparative Method)

  • Standard Selection: Choose a well-characterized fluorescence standard with known quantum yield (Φstd) that absorbs in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).[12]

  • Absorbance Matching: Prepare a series of solutions of both the standard and the this compound sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[12]

  • Intensity Measurement: Measure the integrated fluorescence intensity for each solution, ensuring identical experimental settings (excitation wavelength, slit widths).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φsmp) is calculated using the following equation, where Grad is the gradient of the plot and η is the refractive index of the solvent.[12] Φsmp = Φstd * (Gradsmp / Gradstd) * (η2smp / η2std)

Protocol 6.2.3: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

  • System Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. The electrolyte is typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, degassed solvent like dichloromethane.[13]

  • Measurement: Dissolve a small amount of this compound in the electrolyte solution. Scan the potential to record the oxidation wave.

  • Calibration: Add ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used to reference the potentials to the vacuum level.

  • Calculation: The HOMO energy level can be estimated from the onset of the oxidation potential (Eox) using the equation: HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV. The LUMO can be estimated by adding the optical bandgap (from the absorption edge) to the HOMO energy.[13]

Computational Workflow (DFT/TD-DFT)
  • Geometry Optimization: The ground-state (S₀) molecular geometry of this compound is optimized using DFT. A common and effective level of theory for such organic molecules is the B3LYP functional with a 6-31G(d) basis set.[7][14]

  • Frontier Orbital Analysis: From the optimized structure, the energies and spatial distributions of the HOMO and LUMO are calculated to determine the theoretical band gap.[7]

  • Excited-State Calculation: Time-Dependent DFT (TD-DFT) is performed on the optimized S₀ geometry to calculate the vertical excitation energies, oscillator strengths, and compositions of the lowest singlet excited states (S₁, S₂, etc.). This allows for a direct simulation of the UV-Vis absorption spectrum.[6][14]

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes, highlighting the impact of the heavy-atom effect.

Jablonski S0 S₀ S1 S₁ T1 T₁ Fluo Fluorescence (Weak, Fast) S1->Fluo kF ISC Intersystem Crossing (Dominant, Very Fast) S1->ISC kISC IC IC S1->IC kIC Phos Phosphorescence (Strong, Slow) T1->Phos kP Abs Absorption Abs->S1

Figure 2: Jablonski diagram illustrating enhanced ISC in this compound.

Conclusion

This compound is more than a simple synthetic intermediate; it is a molecule whose properties are fundamentally dictated by the presence of its bromine substituent. The internal heavy-atom effect dramatically enhances spin-orbit coupling, forcing a shift in the dominant excited-state deactivation pathway from fluorescence to intersystem crossing. This results in a molecule with an expectedly low fluorescence quantum yield, a short singlet excited-state lifetime, and an efficient population of the triplet state, making it an ideal precursor for developing phosphorescent materials. The methodologies outlined in this guide provide a robust framework for the experimental and theoretical characterization of this and related compounds, enabling the continued innovation of advanced materials for OLEDs and other optoelectronic applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Context of 4-bromo-9H-carbazole in Modern Research

This compound is a pivotal intermediate in the development of advanced materials, particularly in the realm of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its utility stems from the unique electronic properties of the carbazole core and the reactive potential of the bromine substituent, which allows for further molecular elaboration.[2] As its application in research and development expands, a comprehensive understanding of its health and safety profile is paramount for the scientists and professionals who handle it.

This guide provides an in-depth analysis of the health and safety considerations for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the scientific rationale behind recommended safety protocols, offering a self-validating system of risk assessment and management for laboratory and drug development professionals.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][6]

The presence of a bromine atom on the aromatic ring also raises considerations. While the acute toxicity of many polybrominated aromatic compounds is low, they can pose health risks upon prolonged exposure.[12] Some brominated compounds have been shown to be mutagenic.[13][14][15] Therefore, the potential for long-term health effects from exposure to this compound cannot be disregarded, and stringent exposure controls are essential.

Summary of Hazard Information
Hazard ClassificationGHS Hazard StatementGHS PictogramRationale and Potential Effects
Skin Irritation H315: Causes skin irritation[4]GHS07: Exclamation MarkDirect contact can cause redness, itching, and inflammation.[5][16] Prolonged contact may lead to more severe dermatitis.
Eye Irritation H319: Causes serious eye irritation[4]GHS07: Exclamation MarkContact with eyes can cause pain, redness, and watering.[5][16] In severe cases, it may lead to corneal damage.
Respiratory Irritation H335: May cause respiratory irritation[4][5]GHS07: Exclamation MarkInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][16]
Potential Carcinogenicity Not officially classified, but caution is advised.GHS08: Health Hazard[17]The parent compound, carbazole, is classified as a possible human carcinogen (IARC Group 2B).[8]
Potential Mutagenicity No specific data available.GHS08: Health Hazard[17]Some brominated aromatic compounds and carbazole derivatives have shown mutagenic properties.[10][11][13][14][15]

Engineering and Administrative Controls: The First Line of Defense

The cornerstone of safely handling this compound is a robust system of engineering and administrative controls designed to minimize exposure.

Ventilation

All work with this compound powder should be conducted in a well-ventilated area.[5][7] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of airborne dust particles.[16] Local exhaust ventilation should be utilized for any processes that could generate dust.[4]

Safe Work Practices

Administrative controls are critical for reinforcing a culture of safety. These include:

  • Minimizing Dust Generation: Avoid actions that can create dust, such as vigorous scraping or pouring from a height.[18]

  • Good Housekeeping: Clean up spills immediately using appropriate procedures (see Section 5).[4] Regularly clean work surfaces to prevent the accumulation of residual powder.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Labeling: Ensure all containers of this compound are clearly labeled with its identity and associated hazards.

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering and administrative controls are insufficient to eliminate the risk of exposure, appropriate PPE must be worn.

Hand Protection

Wear protective gloves that are resistant to chemical permeation.[5] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[7]

Eye and Face Protection

Safety glasses with side shields are mandatory to protect against dust particles.[5] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.[19]

Skin and Body Protection

A laboratory coat should be worn to protect street clothing and prevent skin exposure.[16] Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher potential for contamination, consider additional protective clothing.

Respiratory Protection

If work cannot be conducted in a fume hood or with adequate local exhaust ventilation, a respirator may be necessary.[5] A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[7][20] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[4]

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

The following protocols provide a framework for the safe handling of this compound in a research setting.

Weighing and Dispensing
  • Preparation: Don the appropriate PPE (lab coat, safety glasses, and gloves).

  • Location: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.

  • Procedure:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat using a spatula. Minimize the creation of dust.

    • Close the primary container securely.

    • Clean any residual powder from the spatula and the balance with a damp cloth or a specialized laboratory wipe. Dispose of the cleaning materials as hazardous waste.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

In-Solution Handling

Once dissolved in a solvent, the risk of inhaling airborne particles is significantly reduced. However, the hazards associated with the solvent must now be considered. Always handle solutions containing this compound in a fume hood and take precautions to avoid skin and eye contact.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Solid Handling cluster_solution Solution Handling cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE (Lab coat, gloves, safety glasses) FumeHood Work in a Certified Chemical Fume Hood Weigh Weigh Compound (Minimize Dust) FumeHood->Weigh Transfer Transfer to Vessel Weigh->Transfer Clean Clean Equipment and Surfaces Transfer->Clean Dissolve Dissolve in Solvent Transfer->Dissolve Waste Dispose of Waste (Solid and Liquid) Clean->Waste Reaction Conduct Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Decontaminate->Waste

Caption: Workflow for the safe handling of solid this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air.[19][20] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[19]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][19] Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[19]
Ingestion Do NOT induce vomiting.[19] Rinse the mouth with water.[20] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[19]
Spill Response
  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[4][7] Avoid generating dust.[4]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs AssessExposure Assess Route of Exposure (Inhalation, Skin, Eye, Ingestion) Start->AssessExposure AssessSpill Assess Spill Size Start->AssessSpill FirstAid Administer Appropriate First Aid (See Table) AssessExposure->FirstAid Medical Seek Medical Attention FirstAid->Medical SmallSpill Small Spill: Follow Cleanup Protocol AssessSpill->SmallSpill Small LargeSpill Large Spill: Evacuate and Call EHS AssessSpill->LargeSpill Large

Caption: Decision-making flowchart for emergency response.

Storage and Disposal: Ensuring Long-Term Safety

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents.[16] Protect the container from physical damage and store it in a location that is not accessible to unauthorized personnel.[4]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.[16] Contact your institution's EHS department for specific disposal guidance.

Chemical Reactivity and Incompatibilities

Stability

This compound is generally stable under normal laboratory conditions.[16]

Incompatible Materials

Avoid contact with strong oxidizing agents, which can react exothermically and potentially create hazardous conditions.[16]

Hazardous Decomposition Products

In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7][16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][16]

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in research and development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, diligent work practices, and the correct use of personal protective equipment, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource for fostering a proactive safety culture and ensuring the well-being of all personnel in the laboratory.

References

Methodological & Application

Application Note: A Regioselective, Two-Step Synthesis of 4-bromo-9H-carbazole from 2-Bromophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-bromo-9H-carbazole, a pivotal intermediate in the development of pharmaceuticals and advanced organic electronic materials.[1][2] The described methodology employs a robust and regioselective two-step sequence commencing with commercially available starting materials: 2-bromophenyl boronic acid and 1-bromo-2-nitrobenzene. The synthesis hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 2-bromo-2'-nitro-1,1'-biphenyl backbone, followed by a Cadogan reductive cyclization to form the carbazole core. This guide offers a detailed experimental protocol, mechanistic insights, safety precautions, and expert commentary to ensure reproducible and high-yield synthesis for researchers in organic chemistry and drug development.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic molecules.[3] Carbazole derivatives are integral to the development of new therapeutic agents, exhibiting a wide range of activities including anti-tumor, anti-inflammatory, and neuroprotective properties.[3] In the realm of materials science, the carbazole core's unique photophysical and charge-transport properties make it a cornerstone for designing materials for Organic Light-Emitting Diodes (OLEDs), photovoltaics, and other electronic applications.[2][4] this compound, in particular, serves as a versatile building block where the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[1]

This document details a reliable synthetic route that overcomes challenges of regioselectivity often encountered in other carbazole syntheses like the Graebe-Ullmann or Fischer-Borsche methods.[5] The sequential Suzuki coupling and Cadogan cyclization approach offers excellent control over substituent placement and is tolerant of a variety of functional groups.

Synthetic Strategy & Mechanistic Overview

The synthesis is accomplished in two distinct, high-yielding steps. The overall workflow is designed for efficiency and scalability.

G cluster_0 Starting Materials cluster_1 Step 1: Suzuki-Miyaura Coupling cluster_2 Step 2: Cadogan Reductive Cyclization cluster_3 Final Product A 2-Bromophenyl boronic acid C Formation of 2-bromo-2'-nitro-1,1'-biphenyl A->C Pd(PPh₃)₄, K₂CO₃ THF/H₂O, 116°C (MW) B 1-Bromo-2-nitrobenzene B->C Pd(PPh₃)₄, K₂CO₃ THF/H₂O, 116°C (MW) D Deoxygenation & Intramolecular C-N Bond Formation C->D PPh₃ 1,2-dichlorobenzene 170°C E This compound D->E Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar²-B(OH)₂ Base biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² red_elim->product

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-9H-Carbazole as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aryl-9H-Carbazoles

The carbazole scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials. Specifically, 4-aryl-9H-carbazoles are key structural units in pharmaceuticals targeting a range of diseases, including cancer, by acting as tubulin polymerization inhibitors.[1] Furthermore, their unique electronic and photophysical properties make them indispensable in the development of advanced materials such as organic light-emitting diodes (OLEDs).

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a direct and efficient pathway to synthesize 4-aryl-9H-carbazoles from 4-bromo-9H-carbazole. The reaction's tolerance of a wide array of functional groups and its typically mild conditions make it a cornerstone of modern synthetic chemistry.

This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for performing the Suzuki coupling reaction with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate the reaction.[2]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3]

  • Reductive Elimination: In the final step, the two organic fragments (the carbazole and the new aryl group) are coupled, forming the desired C-C bond and the 4-aryl-9H-carbazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)3]⁻ PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product 4-Aryl-9H-Carbazole (Ar-Ar') Carbazole This compound (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-9H-carbazole

This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. This serves as a representative example that can be adapted for other arylboronic acids.

Materials:

  • This compound (1.0 mmol, 246.1 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Deionized water (0.5 mL)

  • Standard laboratory glassware, Schlenk line or glovebox, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to the formation of palladium black and promote side reactions like the homocoupling of the boronic acid.[2]

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate and SPhos. Add these to the Schlenk flask containing the other reagents.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to the flask via a syringe. The small amount of water is often beneficial for the reaction.

  • Reaction: Stir the reaction mixture at 100 °C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(4-methoxyphenyl)-9H-carbazole.

G Experimental Workflow start Start setup 1. Reaction Setup (Reagents & Base in Schlenk Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert catalyst 3. Catalyst & Ligand Addition inert->catalyst solvent 4. Solvent Addition (Dioxane/H2O) catalyst->solvent react 5. Reaction (Heat & Stir, Monitor by TLC/LC-MS) solvent->react workup 6. Work-up (Cool, Dilute & Filter) react->workup extract 7. Extraction (Ethyl Acetate, H2O, Brine) workup->extract dry 8. Drying & Concentration extract->dry purify 9. Purification (Column Chromatography) dry->purify end End (Pure Product) purify->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki coupling reaction hinges on the judicious selection of its components. For a substrate like this compound, which contains an acidic N-H proton, careful consideration is paramount.

  • The Palladium Source and Ligand System: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand.[4] Ligands like SPhos and XPhos are highly effective as they promote the crucial oxidative addition and reductive elimination steps. For N-H containing substrates, which can potentially coordinate to the palladium center and inhibit catalysis, a robust ligand is essential.

  • The Role of the Base: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid for transmetalation. The choice of base can significantly impact yield and selectivity.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective bases, often used in aqueous solvent mixtures.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can be beneficial when dealing with base-sensitive functional groups.

    • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions if the substrate has base-labile groups.

  • Solvent System Selection: The solvent must solubilize the reactants and facilitate the interaction of the aqueous and organic phases if a biphasic system is used.

    • 1,4-Dioxane/Water: A common and effective solvent system for many Suzuki couplings.

    • Toluene/Water: Another widely used biphasic system.

    • Tetrahydrofuran (THF)/Water: A good choice, though its lower boiling point limits the reaction temperature.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for solubilizing challenging substrates.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the results of an optimization study for the Suzuki-Miyaura coupling of a bromo-N-H-indazole, a substrate structurally analogous to this compound. This data provides valuable insights into the effects of different catalysts, bases, and solvents on the reaction outcome.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux480
3Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/H₂O1002420
4Pd(dppf)Cl₂ (10)Cs₂CO₃ (1.3)Dioxane/H₂O1002435
5Pd(OAc)₂/SPhos (5)K₃PO₄ (2.0)Dioxane/H₂O100485
6Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140491

Data adapted from a study on a structurally similar N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide substrate for illustrative purposes.

Analysis of the Data: The data clearly demonstrates the significant impact of the catalyst, base, and solvent system. The initial attempts with PdCl₂(PPh₃)₂ in DMF were unsuccessful. A switch to Pd(PPh₃)₄ and Pd(dppf)Cl₂ in aqueous dioxane showed some product formation. The combination of a modern catalyst system, Pd(OAc)₂ with the bulky electron-rich SPhos ligand, and a stronger base, K₃PO₄, led to a dramatic improvement in yield. Further optimization of the solvent system and temperature with Pd(PPh₃)₄ also resulted in a high yield, highlighting that multiple parameters can be tuned to achieve a successful reaction.

Troubleshooting and Potential Side Reactions

Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is rigorously degassed. The use of pre-catalysts can sometimes be beneficial.

    • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Consider a different solvent system, such as DMF or toluene.

    • N-H Inhibition: The acidic proton of the carbazole nitrogen can interact with the catalyst or the base. In some cases, N-protection of the carbazole may be necessary, although this adds extra steps to the synthesis.

  • Common Side Reactions:

    • Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen. Rigorous degassing and using the correct stoichiometry of reagents can minimize this.

    • Protodeborylation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct. Using anhydrous conditions or a less protic solvent system can mitigate this.

    • Dehalogenation: The starting this compound can be reduced to 9H-carbazole. This can be influenced by the choice of ligand and base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 4-aryl-9H-carbazoles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this guide offer a solid foundation for the successful application of this reaction in the synthesis of valuable compounds for drug discovery and materials science.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

Carbazole and its derivatives are privileged structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The introduction of an amino group at the C4 position of the carbazole scaffold can significantly modulate these properties, leading to the development of novel pharmaceuticals and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-9H-carbazole, a key intermediate for the synthesis of a diverse library of 4-amino-9H-carbazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss expected outcomes and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amination, and reductive elimination.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally promoting the desired transformation.

The generally accepted catalytic cycle is as follows:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 4-amino-9H-carbazole derivative is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n B->C Ar-X D Amine Coordination & Deprotonation C->D HNR'R'' / Base E Ar-Pd(II)(NR'R'')L_n E->A Product Release F Reductive Elimination E->F G Ar-NR'R'' ArX This compound (Ar-X) Amine Amine (HNR'R'') Base Base experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (this compound, Amine, Base, Catalyst, Ligand, Solvent) setup->reagents reaction 3. Reaction (Heat to 100-110 °C) reagents->reaction monitoring 4. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 5. Work-up (Cool, Dilute, Wash) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization product Final Product (4-amino-9H-carbazole derivative) characterization->product

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Aryl-9H-Carbazoles as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell biology, orchestrating critical processes such as cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamism makes microtubules a prime target for anticancer drug development.[2] Agents that interfere with tubulin polymerization, the fundamental process of microtubule assembly, can halt the cell cycle and trigger apoptosis, or programmed cell death.[3] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[4]

Among the diverse chemical scaffolds investigated as microtubule-destabilizing agents, carbazole derivatives have emerged as a promising class.[5] Specifically, 4-aryl-9H-carbazoles have demonstrated potent antiproliferative activities against various cancer cell lines by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle and subsequent apoptosis.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors. The protocols herein are presented with an emphasis on the underlying scientific principles and experimental causality, ensuring both technical accuracy and practical applicability.

Chemical Synthesis of 4-Aryl-9H-Carbazoles

The synthesis of 4-aryl-9H-carbazoles is efficiently achieved through a two-step process, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile, allowing for the introduction of a wide array of aryl substituents at the 4-position of the carbazole core.

Synthetic Scheme Overview

The general synthetic route begins with the synthesis of the key intermediate, 4-bromo-9H-carbazole, followed by the Suzuki-Miyaura cross-coupling with a substituted arylboronic acid to yield the final 4-aryl-9H-carbazole product.[6]

Synthetic_Scheme cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling A 2-Bromo-2'-nitro-1,1'-biphenyl B This compound A->B PPh3, 1,2-dichlorobenzene, 120°C C This compound E 4-Aryl-9H-carbazole C->E Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 130°C, MW D Arylboronic acid D->E Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 130°C, MW

Caption: General synthetic scheme for 4-aryl-9H-carbazoles.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol is adapted from established literature procedures.[9]

Materials:

  • 2-Bromo-2'-nitro-1,1'-biphenyl

  • Triphenylphosphine (PPh₃)

  • 1,2-Dichlorobenzene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (analytical grade)

Procedure:

  • To a solution of 2-bromo-2'-nitro-1,1'-biphenyl in 1,2-dichlorobenzene, add triphenylphosphine (PPh₃).

  • Heat the reaction mixture to 120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Rationale: The Cadogan reaction is a deoxygenative cyclization where the nitro group is reduced by triphenylphosphine to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring.

Protocol 2: Synthesis of 4-Aryl-9H-Carbazoles via Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction.[8]

Materials:

  • This compound

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (deoxygenated)

  • Microwave reactor or oil bath

  • Microwave vial or sealed tube

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (analytical grade)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (1.2 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add deoxygenated 1,4-dioxane and water (3:1 ratio).

  • Seal the vial and heat the mixture in a microwave reactor at 130°C for 25 minutes, or in an oil bath at 116°C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure 4-aryl-9H-carbazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing the solvent and maintaining an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

  • Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3]

  • Solvent System: The 1,4-dioxane/water mixture provides a suitable medium for dissolving both the organic substrates and the inorganic base, promoting an efficient reaction.

Biological Evaluation of 4-Aryl-9H-Carbazoles

The following protocols outline the key in vitro assays to characterize the activity of newly synthesized 4-aryl-9H-carbazoles as tubulin polymerization inhibitors and anticancer agents.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of the test compounds on the polymerization of purified tubulin.[1]

Tubulin_Assay_Workflow A Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) C Initiate Polymerization by adding Reaction Mix A->C B Add Test Compound/Controls to 96-well plate B->C D Incubate at 37°C C->D E Monitor Fluorescence Increase over Time D->E F Data Analysis: Plot Fluorescence vs. Time Calculate IC50 E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General tubulin buffer

    • GTP solution

    • Fluorescent reporter

  • Test compounds (4-aryl-9H-carbazoles) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO vehicle)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice according to the manufacturer's instructions, typically containing tubulin, general tubulin buffer, GTP, and a fluorescent reporter.

  • Add serial dilutions of the test compounds, positive control, and negative control to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%) by plotting the rate of polymerization against the compound concentration.

Self-Validating System: The inclusion of both a known tubulin polymerization inhibitor (positive control) and a vehicle control (negative control) is essential for validating the assay's performance and ensuring that any observed effects are due to the test compound.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on cell cycle progression.[11]

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[8]

Protocol 6: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a predetermined time (e.g., 48 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in the provided 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison of the synthesized compounds.

Table 1: Representative Biological Activity of 4-Aryl-9H-Carbazoles

Compound IDAryl SubstituentTubulin Polymerization IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
13k Example Substituent2.5 ± 0.31.2 ± 0.091.8 ± 0.22.2 ± 0.1
Control Nocodazole0.8 ± 0.10.5 ± 0.050.6 ± 0.070.7 ± 0.08

Data is hypothetical and for illustrative purposes only. Actual data should be experimentally determined.

Mechanism of Action: A Visual Representation

The primary mechanism of action for 4-aryl-9H-carbazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action A 4-Aryl-9H-Carbazole B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Proposed mechanism of action for 4-aryl-9H-carbazoles.

Conclusion

The protocols and application notes provided here offer a robust framework for the synthesis and comprehensive biological evaluation of 4-aryl-9H-carbazoles as potent tubulin polymerization inhibitors. By understanding the rationale behind each experimental step and employing the detailed methodologies, researchers can effectively advance the discovery and development of novel carbazole-based anticancer agents.

References

Application Notes and Protocols: 4-bromo-9H-carbazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-9H-carbazole in Organic Photovoltaic (OPV) Material Design

In the landscape of organic electronics, the carbazole moiety is a cornerstone, prized for its robust thermal stability, excellent charge transport characteristics, and electron-rich nature.[1] this compound (CAS: 3652-89-9) emerges as a particularly valuable synthon for the molecular engineering of high-performance materials for organic photovoltaics (OPVs).[1][2] The strategic placement of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex and functional molecules.[1][2] This allows for the precise tuning of electronic and optical properties, which is paramount for optimizing the performance of OPV devices.[1]

This document serves as a comprehensive technical guide for researchers and scientists in the field of OPV, detailing the application of this compound in the synthesis of donor materials and providing a validated protocol for device fabrication and characterization.

Core Application: A Building Block for Donor Polymers in Bulk Heterojunction (BHJ) Solar Cells

This compound is a versatile precursor for the synthesis of both small molecules and conjugated polymers for OPVs. Its derivatives have been successfully employed as hole-transporting materials, non-fullerene acceptors, and, most notably, as electron-donating units in polymer backbones for bulk heterojunction (BHJ) solar cells. The carbazole unit's ability to facilitate charge transport and its high triplet energy make it an attractive component in materials designed for efficient light harvesting and charge separation.

A prime example of the utility of this compound is in the synthesis of carbazole-based donor polymers. These polymers are often designed with a donor-acceptor (D-A) architecture to tune the bandgap and enhance intramolecular charge transfer. The following sections will detail the synthesis of a representative carbazole-based donor polymer and its application in a BHJ solar cell.

Synthesis Protocol: From this compound to a Conjugated Polymer Donor

This protocol outlines a multi-step synthesis of a carbazole-based donor polymer, starting from this compound. The synthesis involves N-alkylation to improve solubility, followed by formylation and a Knoevenagel condensation to introduce acceptor moieties and extend conjugation. The final step is a polymerization reaction to yield the desired donor polymer.

Step 1: N-Alkylation of this compound
  • Rationale: The introduction of an alkyl chain on the carbazole nitrogen is crucial for enhancing the solubility of the resulting intermediates and the final polymer in common organic solvents, which is essential for solution-based device fabrication.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a suitable alkylating agent (e.g., 1-bromohexane, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, pour the mixture into water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound derivative.

Step 2: Synthesis of 9-alkyl-9H-carbazole-3,6-dicarbaldehyde
  • Rationale: Formylation at the 3 and 6 positions of the carbazole ring introduces aldehyde groups that can be further functionalized. This step is a common strategy to create building blocks for more complex conjugated systems.

  • Procedure:

    • To a solution of the N-alkylated carbazole from Step 1 in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 4.0 eq.).

    • Allow the reaction to warm to room temperature and then heat to 90 °C for 12 hours.

    • Cool the reaction mixture and carefully pour it into ice water.

    • Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the dicarbaldehyde derivative.

Step 3: Synthesis of the Monomer via Knoevenagel Condensation
  • Rationale: The Knoevenagel condensation with an acceptor unit, such as 4-nitrophenylacetonitrile, extends the π-conjugation and introduces electron-withdrawing groups. This helps to lower the bandgap of the resulting polymer and facilitate intramolecular charge transfer.

  • Procedure:

    • Dissolve the 9-alkyl-9H-carbazole-3,6-dicarbaldehyde (1.0 eq.) and 4-nitrophenylacetonitrile (2.2 eq.) in toluene.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture with a Dean-Stark trap for 24 hours to remove water.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired monomer.

Step 4: Polymerization
  • Rationale: Oxidative polymerization, for instance using iron(III) chloride (FeCl₃), is a common method to create conjugated polymers. This step links the monomer units together to form the final donor polymer.

  • Procedure:

    • Dissolve the monomer in anhydrous chloroform.

    • Add a solution of FeCl₃ (4.0 eq.) in chloroform dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Pour the reaction mixture into methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash sequentially with methanol, ammonia solution, and water.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the polymer with chloroform and precipitate it into methanol.

    • Dry the final polymer under vacuum.

Characterization of the Synthesized Donor Polymer

A thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in an OPV device.

Characterization Technique Purpose Typical Expected Results
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity of the polymer.Broad peaks corresponding to the protons and carbons of the repeating unit, confirming the successful polymerization.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weight (typically Mn > 10 kDa) and a PDI between 1.5 and 3.0 are desirable for good film-forming properties and charge transport.
UV-Vis Spectroscopy To determine the optical absorption range and the optical bandgap (Eg_opt) of the polymer.A broad absorption spectrum in the visible region. The onset of the absorption is used to calculate the optical bandgap.
Cyclic Voltammetry (CV) To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.The oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, which are crucial for ensuring proper energy level alignment with the acceptor material for efficient charge transfer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A high decomposition temperature (Td, typically > 300 °C) indicates good thermal stability, which is important for device longevity.

OPV Device Fabrication Protocol: Bulk Heterojunction Solar Cell

This protocol describes the fabrication of a standard bulk heterojunction (BHJ) organic solar cell using the synthesized carbazole-based donor polymer and a fullerene acceptor, such as PC₆₁BM or PC₇₁BM.

Device Architecture

The device is fabricated in a conventional architecture: ITO / PEDOT:PSS / Donor Polymer:Acceptor / Ca / Al.

Step-by-Step Fabrication Procedure
  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the synthesized donor polymer and the acceptor (e.g., PC₇₁BM) in a suitable solvent like chloroform or chlorobenzene. The donor:acceptor weight ratio (e.g., 1:1, 1:1.5) and the total concentration need to be optimized.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to optimize the morphology of the blend film. This step is crucial for achieving high device performance.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator chamber with a base pressure of less than 10⁻⁶ Torr.

    • Deposit a layer of calcium (Ca, ~20 nm) followed by a layer of aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.

Device Characterization and Performance Metrics

The performance of the fabricated OPV devices should be evaluated under standard testing conditions.

Performance Metric Description Measurement Technique
Power Conversion Efficiency (PCE) The overall efficiency of the solar cell in converting light energy into electrical energy.Measured using a solar simulator under AM 1.5G illumination (100 mW/cm²).
Open-Circuit Voltage (Voc) The maximum voltage available from a solar cell when no current is flowing.Determined from the current density-voltage (J-V) curve.
Short-Circuit Current Density (Jsc) The maximum current density that can be drawn from the solar cell.Determined from the J-V curve.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.Calculated from the J-V curve.
External Quantum Efficiency (EQE) The ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.Measured using a dedicated EQE system.

Visualizing the Workflow and Concepts

Synthetic Pathway from this compound```dot

G A This compound B N-Alkylation A->B Alkyl Halide, Base C 9-alkyl-4-bromo-9H-carbazole B->C D Formylation C->D POCl3, DMF E 9-alkyl-9H-carbazole-3,6-dicarbaldehyde D->E F Knoevenagel Condensation E->F Acceptor-CH2-CN, Piperidine G Carbazole-based Monomer F->G H Polymerization G->H FeCl3 I Donor Polymer H->I

Caption: Workflow for OPV device fabrication.

Energy Level Diagram of a BHJ Solar Cell

G cluster_device Device Architecture cluster_energy Energy Levels (eV) ITO ITO PEDOT PEDOT:PSS Active Donor:Acceptor Cathode Ca/Al HOMO_D HOMO (Donor) HOMO_D->ITO Hole Collection LUMO_D LUMO (Donor) LUMO_A LUMO (Acceptor) LUMO_D->LUMO_A Electron Transfer HOMO_A HOMO (Acceptor) LUMO_A->Cathode Electron Collection

Caption: Energy level alignment in a BHJ solar cell.

Conclusion and Future Outlook

This compound is a highly effective and versatile building block for the synthesis of advanced materials for organic photovoltaics. Its utility in creating soluble, thermally stable, and electronically tunable donor polymers has been demonstrated. The protocols provided herein offer a solid foundation for researchers to explore the potential of carbazole-based materials in high-efficiency OPV devices. Future research directions may include the development of novel non-fullerene acceptors based on this compound and the exploration of its derivatives in ternary blend solar cells to further enhance device performance and stability.

References

Experimental protocol for the N-arylation of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 4-Bromo-9H-Carbazole: Protocols, Mechanistic Insights, and Optimization Strategies

Introduction: The Significance of N-Aryl-4-Bromocarbazoles

N-arylated carbazoles are a cornerstone of modern materials science and medicinal chemistry. Their unique photophysical properties, including high thermal stability and excellent hole-transporting capabilities, have made them indispensable components in organic light-emitting diodes (OLEDs).[1][2] In the pharmaceutical realm, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds.[3][4]

The this compound derivative is a particularly valuable intermediate. The nitrogen (N-H) site allows for the introduction of various aryl groups, tuning the electronic properties of the molecule. Simultaneously, the bromine atom at the C-4 position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki or Heck couplings), enabling the construction of complex, extended π-conjugated systems or the attachment of additional pharmacophores.[5][6]

This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of this compound. We will delve into the two most prominent and robust methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize these valuable compounds.

Mechanistic Foundations: Forging the C-N Bond

Understanding the underlying mechanisms of the chosen synthetic route is critical for troubleshooting and optimization. The Buchwald-Hartwig and Ullmann reactions, while both forming a C-N bond, proceed through distinct catalytic cycles.

The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its high efficiency and broad substrate scope.[7][8] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.

The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The carbazole's N-H group coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The N-arylcarbazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]

The choice of a bulky, electron-rich phosphine ligand is crucial as it accelerates the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst.[9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  Ar-X (Oxidative Addition)   amido_complex L-Pd(II)(Ar)(N-Carb) Amido Complex oa_complex->amido_complex  Carbazole-NH, Base (-H-X)   product Ar-N-Carbazole (Product) amido_complex->product Reductive Elimination product->pd0 center Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Carbazole, Aryl Halide, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (e.g., 110°C, 24h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool & Quench Filter through Celite monitor->workup Complete extraction Liquid-Liquid Extraction (EtOAc/Water) workup->extraction purify Purification (Column Chromatography) extraction->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

References

Application Note: 4-Bromo-9H-Carbazole as a Foundational Building Block for High-Performance Blue-Light Emitting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advancement of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and solid-state lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays.[1][2] However, the development of stable, efficient, and deep-blue emitting materials remains a significant challenge, limiting the overall performance and operational lifetime of full-color OLED displays.[1] Carbazole and its derivatives have emerged as a cornerstone in the architecture of OLED materials due to their inherent properties: excellent hole-transporting capabilities, high thermal stability, and a high triplet energy, which is crucial for hosting phosphorescent emitters.[3][4][5]

Among the various carbazole precursors, 4-bromo-9H-carbazole (CAS: 3652-89-9) is a particularly valuable and versatile intermediate.[6][7] Its structure features a bromine atom at the 4-position of the carbazole ring system, providing a reactive handle for sophisticated molecular engineering.[6][8] This strategic placement allows for the facile introduction of various functional groups through well-established cross-coupling reactions, enabling chemists to precisely tune the electronic and optical properties of the final materials for optimized blue emission.[6][7][8] This application note provides a detailed guide for researchers on the synthesis of blue-light emitting materials using this compound, covering key synthetic protocols, device fabrication principles, and material characterization.

Part 1: The Strategic Advantage of the this compound Scaffold

The utility of this compound stems from the reactivity of its C-Br bond, which serves as an ideal site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the construction of complex molecular architectures with tailored optoelectronic properties.

  • Causality of Design: The carbazole moiety itself is an excellent hole-transporting unit (donor).[9][10] By attaching electron-withdrawing groups (acceptors) to the 4-position, it is possible to create molecules with a distinct donor-acceptor (D-A) structure. This bipolar character is essential for balancing charge injection and transport within the emissive layer (EML) of an OLED, leading to higher recombination efficiency.[1]

  • Tuning Emission Color: The extent of π-conjugation in the molecule dictates its emission wavelength. Through reactions like the Suzuki-Miyaura coupling, aromatic moieties can be appended to the 4-position, extending the conjugation and shifting the emission. Careful selection of the coupled fragments is crucial for achieving the desired deep-blue emission (CIE y-coordinate < 0.15) while avoiding significant bathochromic (red) shifts.[1][11]

  • Enhancing Thermal and Morphological Stability: The rigid, planar structure of the carbazole core contributes to the high thermal stability of its derivatives.[3] Further functionalization, for instance by adding bulky groups like tert-butyl, can improve solubility and promote the formation of stable amorphous films, which is critical for preventing crystallization and ensuring the longevity of OLED devices.

Logical Workflow: From Precursor to Emissive Material

The synthesis of a target blue-emitting molecule from this compound typically involves one or more cross-coupling reactions to build a more complex, functionalized carbazole derivative. This process is designed to engineer the molecule's frontier molecular orbitals (HOMO/LUMO) to achieve a wide bandgap suitable for blue emission.

G cluster_start Starting Material cluster_synthesis Synthetic Transformation (Cross-Coupling) cluster_product Functional Material start_node This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start_node->suzuki Arylboronic Acid/ Ester, Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start_node->buchwald Amine, Pd Catalyst product_node Functionalized Carbazole Derivative (e.g., Bipolar Emitter, Hole-Transport Material) suzuki->product_node buchwald->product_node

Caption: Synthetic pathways from this compound.

Part 2: Core Synthetic Protocols

The following protocols describe standard laboratory procedures for the functionalization of this compound. These reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is used to couple an aryl group to the 4-position of the carbazole, a common strategy for building bipolar host materials or extending conjugation for blue emitters.

Reaction Scheme: (Illustrative scheme: Carbazole-Br + Ar-B(OR)2 -> Carbazole-Ar)

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard reflux glassware with condenser

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by the palladium catalyst (2-5 mol%).

    • Expert Insight: The choice of solvent and base is critical. A mixture of toluene and water is often used with K₂CO₃, while anhydrous conditions with stronger bases like Cs₂CO₃ in dioxane may be required for less reactive coupling partners.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final C-C coupled product.[12][13]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is essential for synthesizing hole-transporting materials (HTMs) by coupling an amine to the carbazole core.

Reaction Scheme: (Illustrative scheme: Carbazole-Br + R₂NH -> Carbazole-NR₂)

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (e.g., diphenylamine, another carbazole) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or P(tBu)₃) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard reflux glassware

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1 eq) to the flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Expert Insight: The palladium catalyst and phosphine ligand form the active catalytic species in situ. It is crucial to use a strong, bulky phosphine ligand to facilitate the reductive elimination step, which forms the C-N bond.[14][15][16]

  • Reaction Execution: Heat the mixture to reflux (typically 100-120 °C). Monitor the reaction by TLC until the starting material is consumed (usually 8-24 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite or silica gel to remove the palladium catalyst, washing with toluene or dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by column chromatography or recrystallization to obtain the pure C-N coupled product.[17][18]

Part 3: Device Fabrication and Architecture

Once the carbazole-based emissive or host material is synthesized and purified, it can be incorporated into a multilayer OLED device, typically via thermal evaporation under high vacuum.

A standard architecture for a blue-light emitting OLED is as follows:

  • Anode: Indium Tin Oxide (ITO) on a glass substrate.

  • Hole Injection Layer (HIL): Facilitates injection of holes from the anode.

  • Hole Transport Layer (HTL): Transports holes to the emissive layer. Carbazole derivatives are excellent candidates for this layer.[2][5]

  • Emissive Layer (EML): The heart of the device where electron-hole recombination occurs, generating light. The synthesized carbazole derivative can be used as the sole emitter (for non-doped devices) or as a host material for a blue fluorescent or phosphorescent dopant.[1][4]

  • Electron Transport Layer (ETL): Transports electrons from the cathode.

  • Electron Injection Layer (EIL): Facilitates injection of electrons (e.g., LiF).

  • Cathode: A low work function metal (e.g., Al).

G cluster_device Blue OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML Emissive Layer (Carbazole Derivative as Host/Emitter) EML->ETL Light Blue Light Emission EML->Light Recombination HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material. As a crucial intermediate in the synthesis of OLED materials and bioactive compounds, the purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate common purification hurdles.

Part 1: Initial Assessment & Method Selection

The first critical step is to evaluate your crude product and define the purity requirements for your downstream application. This initial analysis will guide you to the most appropriate purification strategy.

Q1: My crude this compound is a dark, oily residue. Which purification method should I start with?

A1: A dark, oily residue suggests the presence of significant impurities, including residual solvents, unreacted starting materials, and colored byproducts. A multi-step approach is often necessary.

  • Initial Step - Liquid-Liquid Extraction/Washing: Before attempting crystallization or chromatography, it is wise to perform an aqueous wash. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.[3] Drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ is a critical final step.[4][5] This pre-purification can dramatically improve the success of subsequent methods.

  • Primary Purification - Column Chromatography: For a complex mixture, column chromatography is the most powerful tool for separating multiple components.[5] It allows for the isolation of the target compound from impurities with different polarities.

  • Final Polishing - Recrystallization or Sublimation: After chromatography, a final recrystallization or sublimation step can be employed to remove any closely-eluting impurities and achieve high analytical purity (>99.5%).[6][7]

Q2: How do I choose between recrystallization, column chromatography, and sublimation?

A2: The choice depends on four key factors: initial purity of the crude material, the quantity of material to be purified, the required final purity, and the nature of the impurities.

Technique Typical Purity Scale Pros Cons
Recrystallization >99%Milligrams to KilogramsCost-effective, scalable, excellent for removing minor impurities.[8]Requires finding a suitable solvent system; can have lower yields if the product is highly soluble.[9]
Column Chromatography 95-99.5%Milligrams to GramsHighly effective for complex mixtures with diverse impurities.[5]Can be labor-intensive and solvent-consuming; potential for product decomposition on acidic silica gel.[9]
Sublimation >99.9%Milligrams to GramsYields ultra-pure material by removing non-volatile and some volatile impurities; solvent-free process.[6][10]Only suitable for thermally stable compounds; not effective for impurities with similar vapor pressures; typically a lower-throughput method.[6]

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Workflow for Recrystallization

cluster_recrystallization Recrystallization Workflow A Dissolve Crude in Minimum Hot Solvent B Hot Filtration (if insoluble impurities exist) A->B optional C Slow Cooling (to room temp, then ice bath) B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals (Vacuum Oven) E->F

Caption: General workflow for purification by recrystallization.

Q3: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's wrong?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: The high concentration of impurities can depress the melting point of your product, making it more prone to oiling out. Additionally, cooling the solution too rapidly can prevent the ordered arrangement required for crystallization.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., DCM, Chloroform) and then slowly add a "poor" solvent (e.g., Hexane, Ethanol) at an elevated temperature until the solution becomes slightly turbid.[7] Then, allow it to cool slowly.

Q4: My recrystallized product is still colored. How do I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated or polymeric impurities that are co-crystallizing with your product.

  • Solution - Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[9]

    • Dissolve the crude material in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your crude product). Adding too much will adsorb your product and reduce the yield.

    • Keep the solution hot and swirl or stir for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the clarified, hot filtrate to cool slowly as you would for a normal recrystallization.

Protocol: Recrystallization from Ethanol

This protocol is adapted from procedures used for similar carbazole derivatives.[3][11]

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

  • Add approximately 15-20 mL of 95% ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and proceed with activated charcoal treatment as described in Q4.

  • Once the solid is dissolved (and charcoal is removed, if used), cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Part 3: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent).

Workflow for Column Chromatography

cluster_chromatography Column Chromatography Workflow A Select Eluent & Pack Column B Prepare & Load Sample (Dry or Wet Loading) A->B C Elute Column (Isocratic or Gradient) B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F Identify Pure G Evaporate Solvent F->G

Caption: General workflow for purification by column chromatography.

Q5: My product is not moving off the baseline on the TLC plate, even with polar solvents like ethyl acetate.

A5: This indicates that your compound is very strongly adsorbed to the silica gel.

  • Causality: this compound has a secondary amine (N-H) proton, which is slightly acidic and can interact very strongly with the silanol groups (Si-OH) on the surface of silica gel. This can lead to significant band broadening or complete retention.

  • Troubleshooting Steps:

    • Use a More Polar Eluent: While you've tried ethyl acetate, you may need a small percentage of an even more polar solvent like methanol. A 1-2% addition of methanol to a DCM or ethyl acetate mobile phase can often be effective.

    • Deactivate the Silica Gel: The acidity of standard silica gel can be problematic.[9] Consider using a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by adding 1-2% of a base, such as triethylamine or ammonia, to your eluent system.[9] This will cap the acidic silanol groups and reduce strong interactions.

    • Switch to Alumina: Alumina is a more basic stationary phase and can be an excellent alternative for compounds that are sensitive to acidic silica.[9] You would need to re-optimize your eluent system, typically starting with non-polar solvents like hexanes and gradually increasing polarity.

Q6: My product is co-eluting with a persistent impurity. How can I improve the separation?

A6: Co-elution occurs when the Rf values of your product and an impurity are too similar in the chosen solvent system.

  • Solution - Optimize the Eluent System:

    • Reduce Eluent Strength: If both spots are moving too quickly up the TLC plate (high Rf), reduce the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction with the silica gel and magnify small differences in polarity, improving separation.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents in your mobile phase. The interactions between solutes, solvent, and stationary phase are complex. Switching from an ethyl acetate/hexane mixture to a dichloromethane/hexane mixture can alter the selectivity and may resolve the co-eluting spots.[5] For example, a light petroleum:DCM (75:25) system has been successfully used.[5]

    • Use a Gradient Elution: Start with a low-polarity eluent to allow the less polar impurities to elute first. Then, gradually and systematically increase the polarity of the eluent to cleanly elute your target compound, leaving more polar impurities behind on the column.

Protocol: Column Chromatography

This protocol is based on literature procedures for purifying similar carbazole derivatives.[4][5]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. A starting point could be a mixture of Hexane:Dichloromethane (DCM) or Hexane:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of DCM. In a separate flask, add about 1-2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., Hexane:DCM 4:1). Collect fractions in test tubes.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine & Evaporate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Part 4: Troubleshooting High-Vacuum Sublimation

Sublimation is a phase transition from solid to gas, followed by deposition back to a solid, bypassing the liquid phase. It is excellent for achieving ultra-high purity for thermally stable compounds.[10]

Workflow for Sublimation

cluster_sublimation Sublimation Workflow A Load Dry Crude into Apparatus B Assemble & Connect to High Vacuum A->B C Cool the Cold Finger B->C D Gradually Heat Sample C->D E Observe Crystal Deposition D->E F Cool Apparatus Completely E->F G Vent System Slowly F->G H Scrape & Collect Pure Crystals G->H

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving bromo-carbazole substrates. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize these often-challenging reactions. Here, we move beyond standard protocols to address the specific hurdles presented by the carbazole moiety, providing in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions & Core Principles

This section addresses fundamental questions and establishes the key scientific principles governing the Suzuki coupling of bromo-carbazoles.

Q1: Why can Suzuki coupling reactions with bromo-carbazoles be more challenging than with simple aryl bromides?

The primary challenges stem from the electronic nature and physical properties of the carbazole ring system.

  • The N-H Proton: The nitrogen proton in an unprotected carbazole is acidic. This can lead to several complications:

    • Catalyst Inhibition: The carbazole anion, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[1]

    • Base Consumption: The substrate itself can consume a portion of the base, altering the optimal stoichiometry required for the catalytic cycle.

  • Poor Solubility: Polycyclic aromatic systems like carbazole and its derivatives often exhibit poor solubility in common organic solvents, which can significantly hinder reaction kinetics and lead to incomplete conversions.[2]

  • Ligand Coordination: The carbazole nitrogen can act as a competing ligand for the palladium catalyst, interfering with the desired catalytic cycle.[3]

Q2: What is the fundamental role of each component in this specific reaction?

Understanding the causality behind each reagent choice is critical for effective troubleshooting. The Suzuki-Miyaura reaction is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Palladium Catalyst (Pre-catalyst): This is the engine of the reaction. A Pd(0) species is the active catalyst. Common pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) state.[5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.

  • Phosphine Ligand: The ligand is arguably the most critical variable for optimization. It stabilizes the Pd(0) catalyst, preventing decomposition, and its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[6] For challenging substrates like bromo-carbazoles, bulky and electron-rich ligands are often required.[6]

  • Base: The base has a crucial role in the transmetalation step.[7] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[8]

  • Organoboron Reagent: This is the source of the aryl or vinyl group being coupled. The choice between a boronic acid (Ar-B(OH)₂) and a boronate ester (e.g., a pinacol ester, Ar-B(pin)) involves a trade-off between reactivity and stability.[9]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used). Common choices include ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene), often with added water to dissolve the inorganic base.[10]

Part 2: Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured to help you diagnose and solve specific experimental problems.

dot

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

Symptom Potential Cause(s) Recommended Action(s)
No Reaction / Low Yield 1. Inactive Catalyst: Oxidative addition is too slow, or the active Pd(0) species has been poisoned (e.g., by oxygen).[5][11] 2. Insufficient Base Strength: The boronic acid is not being activated efficiently for transmetalation.[6] 3. Poor Solubility: Reactants are not sufficiently dissolved at the reaction temperature.[2]1. Switch Ligand: Use a more electron-rich and sterically hindered ligand (e.g., Buchwald-type ligands like SPhos, XPhos) to promote oxidative addition and stabilize the catalyst.[6] 2. Improve Degassing: Ensure the solvent and reaction vessel are rigorously deoxygenated using multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[11] 3. Change Base: Switch from weaker bases (e.g., Na₂CO₃) to stronger bases like K₃PO₄ or Cs₂CO₃.[6] 4. Increase Temperature: Incrementally increase the reaction temperature.
Significant Homocoupling of Boronic Acid 1. Oxygen in the Reaction: Molecular oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium.[5][11] 2. Pd(II) Pre-catalyst Reduction: If using a Pd(II) source, it may be reduced to Pd(0) via homocoupling of the boronic acid before the main catalytic cycle begins.[5]1. Rigorous Degassing: This is the most critical factor. Use a robust method to remove all traces of oxygen.[11] 2. Use a Pd(0) Source: Start with a pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial homocoupling pathway.[12]
Protodeboronation (Boronic acid replaced by -H) 1. Unstable Boronic Acid: Heteroaromatic boronic acids can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures and in the presence of water.[7][12]1. Use a Boronate Ester: Switch to a more stable boronate ester, such as a pinacol ester (Bpin). They are significantly less prone to protodeboronation.[9][13] 2. Use KF as Base: Potassium fluoride can sometimes be effective while minimizing decomposition pathways.[2] 3. Minimize Water: Use the minimum amount of water necessary or try anhydrous conditions with a soluble organic base.
Dehalogenation (Bromo-carbazole replaced by -H) 1. Hydride Source: After oxidative addition, the palladium intermediate can react with a hydride source (e.g., trace water, alcohol solvent, or even some amine bases) leading to reductive elimination of the dehalogenated carbazole.[5]1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried. 2. Avoid Protic Solvents: Avoid solvents like ethanol or methanol if dehalogenation is a problem. A Toluene/Water or Dioxane/Water system is generally robust.[14]

Part 3: Advanced Optimization & Component Selection

Q3: Boronic Acid vs. Boronate Ester for Carbazole Coupling: How do I choose?

This is a critical decision balancing reactivity and stability.[9]

  • Boronic Acids (Ar-B(OH)₂):

    • Pros: Generally more reactive, often leading to faster reaction times.[9] They are typically cheaper and do not require a separate synthesis step if commercially available.

    • Cons: Prone to decomposition via protodeboronation and trimerization to form boroxines.[7] This can lead to issues with stoichiometry and reproducibility. Purification can also be challenging.[13]

  • Boronate Esters (e.g., Pinacol Esters, Ar-Bpin):

    • Pros: Significantly more stable, with a longer shelf-life.[9] They are often crystalline solids that are easier to handle and purify by chromatography, ensuring higher purity of the starting material.[13] This stability makes them ideal for complex, multi-step syntheses or when using sensitive substrates.

    • Cons: Generally less reactive than the corresponding boronic acids, potentially requiring higher temperatures or longer reaction times.[15]

Senior Scientist Recommendation: For initial screening and simple systems, a high-quality boronic acid may suffice. For complex bromo-carbazoles, substrates with sensitive functional groups, or when reproducibility is paramount, always start with the corresponding boronate ester. The enhanced stability and purity often outweigh the potential decrease in reactivity.[9][13]

dot

BoronReagentChoice cluster_0 Boronic Acid cluster_1 Boronate Ester (Pinacol) Acid Higher Reactivity Faster Kinetics Acid_Cons Lower Stability Protodeboronation Risk Acid->Acid_Cons trade-off Ester Higher Stability Better Purity & Handling Ester_Cons Lower Reactivity May Need Harsher Conditions Ester->Ester_Cons trade-off Decision Choose Reagent Decision->Acid Speed / Cost is Priority Decision->Ester Stability / Reproducibility is Key

Caption: The trade-off between reactivity and stability for boron reagents.

Q4: How do I select the optimal catalyst and ligand system for a bromo-carbazole?

There is no single "best" catalyst. The choice depends on the specific substitution pattern of your carbazole and coupling partner. However, general trends provide an excellent starting point.

  • For Unsubstituted or Simple Bromo-carbazoles: A standard catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃) and a carbonate base (Na₂CO₃, K₂CO₃) can be effective.[16]

  • For Sterically Hindered or Electronically Challenging Systems: When dealing with ortho-substituted bromo-carbazoles or coupling partners, or if the reaction is sluggish, you must move to more advanced catalyst systems.

    • Buchwald-type Ligands: These are bulky, electron-rich biaryl phosphine ligands that are the gold standard for challenging couplings.[6]

      • XPhos, SPhos, RuPhos: These ligands excel at promoting the difficult oxidative addition step and preventing catalyst decomposition. They are highly recommended for carbazole systems.

    • Palladacycle Pre-catalysts: Buchwald G3 or G4 pre-catalysts are highly efficient. They contain the desired ligand and are designed for the clean, rapid generation of the active Pd(0) catalyst.[5] Using a pre-catalyst often improves reproducibility. A specific palladacycle, CataCXium A, has shown unique effectiveness for coupling on unprotected anilines, which are electronically similar to carbazoles.[17]

Catalyst System Bromo-Carbazole Substrate Type Rationale
Pd(PPh₃)₄ or Pd(dppf)Cl₂ Simple, unhindered (e.g., 3-bromo-9H-carbazole)Standard, cost-effective catalysts for routine couplings.[16][18]
Pd₂(dba)₃ + XPhos or XPhos Pd G3 Sterically hindered, electron-rich/poor, or N-H unprotectedBulky, electron-rich ligand accelerates oxidative addition and reductive elimination, overcoming the challenges of the carbazole nucleus.[1][6]
Pd(OAc)₂ + SPhos or SPhos Pd G4 General-purpose for challenging substratesAnother highly effective Buchwald ligand system known for broad substrate scope and high efficiency.[6]

Part 4: Experimental Protocol & Workflow

This section provides a robust, general-purpose protocol for the Suzuki coupling of a bromo-carbazole with an arylboronic acid pinacol ester.

dot

protocol_workflow start Start setup 1. Reaction Setup - Add solids (bromo-carbazole, boronate ester, base) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Seal flask. Evacuate and backfill with Argon/Nitrogen (3x cycles). setup->inert solvent 3. Add Solvents - Add degassed anhydrous solvent (e.g., Dioxane) and degassed water via syringe. inert->solvent degas 4. Final Degas - Sparge the solution with Argon for 15-20 minutes. solvent->degas catalyst 5. Add Catalyst - Add Pd catalyst/ligand under a positive flow of inert gas. degas->catalyst react 6. Reaction - Heat the mixture (e.g., 80-110 °C) with vigorous stirring. - Monitor by TLC/LC-MS. catalyst->react workup 7. Workup - Cool to RT. Dilute with organic solvent (e.g., EtOAc). - Filter through Celite. Wash with water and brine. react->workup purify 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end Pure Product purify->end

Caption: General experimental workflow for Suzuki coupling of bromo-carbazoles.

Detailed Step-by-Step Methodology

This protocol is adapted from established methodologies for challenging heteroaromatic couplings.[14][19]

Materials:

  • Bromo-carbazole derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed, deionized water

  • Standard laboratory glassware, Schlenk line, or glovebox

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-carbazole (e.g., 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[20]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe.

  • Final Degassing: Sparge the resulting suspension with a stream of inert gas through a needle for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Addition: Briefly remove the septum and add the palladium pre-catalyst (0.02 mmol) to the flask under a positive flow of inert gas to prevent air entry. Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the bromo-carbazole starting material is consumed (typically 12-24 hours).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[19]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

References

Identifying and minimizing byproducts in 4-bromo-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-9H-carbazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and minimizing byproduct formation. As a crucial intermediate in the development of materials for Organic Light-Emitting Diodes (OLEDs), achieving high purity of this compound is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The underlying chemistry involves the electrophilic aromatic substitution of carbazole, a reaction sensitive to several parameters that can influence yield and purity.[1]

Q1: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of unreacted starting material (9H-carbazole). What are the likely causes?

This is a common issue indicating an incomplete reaction. Several factors could be at play:

  • Degraded Brominating Agent: N-Bromosuccinimide (NBS), the most widely used reagent for this transformation, can decompose over time, especially if not stored properly.[2] For best results, use freshly recrystallized NBS.

  • Suboptimal Reaction Temperature: While the reaction is typically initiated at a low temperature (e.g., 0 °C) to control selectivity, it may proceed too slowly to reach completion.[2] If monitoring indicates a stalled reaction, allowing the mixture to gradually warm to room temperature can be beneficial. However, this must be done cautiously, as higher temperatures can promote byproduct formation.[2]

  • Poor Solubility of Reagents: If the carbazole or NBS is not adequately dissolved, the reaction will be inefficient.[2] Ensure you are using a suitable solvent system. Common and effective solvents for this reaction include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate.[2]

Q2: My post-reaction analysis (TLC, LC-MS) shows multiple products, including species corresponding to di- and even tri-brominated carbazoles. How can I prevent this over-bromination?

Over-bromination is the most significant challenge in this synthesis, leading to a mixture of products that are often difficult to separate.[2] The carbazole ring is an electron-rich system, making it susceptible to multiple substitutions.[3] The primary cause is a loss of selectivity, which can be addressed by carefully controlling the following parameters:

  • Stoichiometry of the Brominating Agent: This is the most critical factor.[2] For selective mono-bromination, a precise stoichiometry of 1.0 to 1.1 equivalents of NBS should be used. Using an excess of NBS will inevitably lead to the formation of polybrominated byproducts, most commonly 3,6-dibromocarbazole.[2]

  • Reaction Temperature: Higher temperatures increase the reaction rate but decrease selectivity, favoring over-bromination.[2] Initiating the reaction at 0 °C or lower is highly recommended to maximize the yield of the mono-brominated product.

  • Prolonged Reaction Time: As the desired this compound forms, it can undergo a second bromination.[2] It is crucial to monitor the reaction's progress closely using TLC or HPLC and to quench the reaction as soon as the starting material is consumed and the concentration of the desired product is maximized.[2]

Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the mono-brominated product.

  • Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes. Maintain the temperature at 0 °C.

  • Monitor the reaction progress every 15-30 minutes using TLC (see Protocol 2).

  • Once the starting material is consumed, immediately quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification is typically required (see FAQ Q3).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: On a silica TLC plate, spot the starting material (carbazole solution), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Carbazole and its derivatives are UV-active.

  • Interpretation: The starting material will have a specific Rf value. The product, this compound, will typically have a slightly lower Rf. Dibrominated byproducts will have even lower Rf values. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterConditionExpected OutcomePrimary Byproduct(s)
NBS Stoichiometry 1.0 - 1.1 eq.Maximized mono-brominationMinimal dibromocarbazoles
> 1.2 eq.Significant over-bromination3,6-dibromocarbazole, poly-brominated species
Temperature 0 °CHigh selectivity for mono-productMinimal byproducts
Room Temp (>20 °C)Decreased selectivity, faster reactionIncreased dibromo- and poly-bromocarbazoles
Reaction Time Monitored & QuenchedHigh yield of desired productMinimized secondary bromination
Extended / UnmonitoredProduct undergoes further brominationIncreased dibromo- and poly-bromocarbazoles

Diagrams: Workflows and Pathways

Carbazole 9H-Carbazole NBS_1eq + NBS (1.0-1.1 eq) 0°C, Monitored Carbazole->NBS_1eq Over_bromination Excess NBS / High Temp / Long Reaction Time Carbazole->Over_bromination Product This compound (Desired Product) NBS_1eq->Product Selective Reaction Byproducts Dibromo- & Polybromo- carbazoles (Byproducts) Product->Byproducts Further Bromination Over_bromination->Byproducts Unselective Reaction

Caption: Reaction pathway for the bromination of carbazole.

Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Check_SM Unreacted Starting Material Present? Problem->Check_SM Yes Check_Poly Di-/Polybrominated Byproducts Present? Problem->Check_Poly No Check_NBS Use Fresh/ Recrystallized NBS Check_SM->Check_NBS Yes Check_Temp Allow to Warm to RT (Monitor Closely) Check_NBS->Check_Temp Check_Sol Ensure Full Solubility Check_Temp->Check_Sol Success Purify Product Check_Sol->Success Check_Stoich Verify NBS Stoichiometry (Use 1.0-1.1 eq) Check_Poly->Check_Stoich Yes Check_Poly->Success No Check_Temp2 Run Reaction at 0°C or Lower Check_Stoich->Check_Temp2 Check_Time Monitor by TLC/HPLC & Quench Promptly Check_Temp2->Check_Time Check_Time->Success

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of this compound?

The most prevalent byproducts are di- and poly-brominated carbazoles.[2] Due to the activating, ortho-para directing nature of the nitrogen atom, the 3 and 6 positions are highly activated. Consequently, 3,6-dibromo-9H-carbazole is a very common byproduct.[2] Other isomers such as 2,7-dibromo-9H-carbazole and even tetrabrominated species like 1,3,6,8-tetrabromocarbazole can also form under forcing conditions.[4][5]

Q2: Why is N-Bromosuccinimide (NBS) generally the preferred brominating agent over elemental bromine (Br₂)?

NBS is favored for several reasons:

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[2]

  • Selectivity: Under controlled conditions, NBS can offer better regioselectivity for mono-bromination.[2] The reaction proceeds via an electrophilic aromatic substitution pathway, where NBS serves as a source of an electrophilic bromine species.[1][6]

Q3: What is the most effective way to purify crude this compound from its over-brominated byproducts?

Purification can be challenging because the desired product and byproducts often have very similar polarities.[2] Two primary methods are recommended:

  • Recrystallization: This is often the most effective and scalable purification method.[2] Success depends on finding a suitable solvent or solvent system that selectively dissolves the impurities while allowing the desired product to crystallize. Experiment with solvents such as ethanol, chloroform, or mixtures like ethyl acetate/hexane.[2][7]

  • Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography on silica gel is the next step.[2] A carefully chosen eluent system with a shallow polarity gradient is critical to achieve good separation between the mono- and di-brominated species.[2][7]

Q4: Can protecting the nitrogen atom of carbazole improve the selectivity of the bromination?

Yes, modifying the nitrogen atom can influence the position of bromination.[2] Introducing a bulky N-substituent (an N-alkyl or N-acyl group) can sterically hinder certain positions, potentially altering the regioselectivity of the electrophilic attack.[2] For instance, protecting the nitrogen can favor bromination at less sterically hindered positions.[2] However, this adds extra steps to the synthesis (protection and deprotection) and must be weighed against the direct bromination approach.

References

Improving the yield and purity of 4-bromo-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yield, and achieve high purity of this critical OLED intermediate.[1][2]

Troubleshooting Guide: Enhancing Yield and Purity

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the bromination of 9H-carbazole can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction.

    • Causality: The electrophilic aromatic substitution of carbazole requires sufficient activation of the brominating agent and adequate reaction time.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (9H-carbazole).[3]

      • Extend reaction time: If starting material is still present after the initially planned duration, extend the reaction time.

      • Optimize temperature: While some protocols are performed at 0°C to control selectivity, a modest increase in temperature can drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of di- and poly-brominated byproducts.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can significantly impact yield.

    • Causality: Using a significant excess of the brominating agent (e.g., N-bromosuccinimide - NBS) can lead to over-bromination, while an insufficient amount will result in an incomplete reaction.

    • Solution:

      • Start with a 1:1 molar ratio: For mono-bromination, begin with a stoichiometric equivalent of NBS to carbazole.[3]

      • Incremental addition: Add the NBS solution dropwise to the carbazole solution to maintain a controlled concentration and minimize localized areas of high NBS concentration, which can promote di-bromination.[3]

  • Choice of Solvent: The reaction solvent plays a crucial role in the reaction's efficiency.

    • Causality: The polarity of the solvent can influence the solubility of the reactants and the stability of the reaction intermediates.[3]

    • Solution:

      • Common Solvents: N,N-Dimethylformamide (DMF) and chloroform are frequently used solvents for this reaction.[3][4]

      • Experimentation: If you are experiencing low yields, consider experimenting with other polar aprotic solvents like acetonitrile or dichloromethane.

Question 2: I am observing significant amounts of di-brominated and other impurities in my crude product. How can I minimize their formation?

Answer:

The formation of 3,6-dibromo-9H-carbazole and other isomers is a common challenge.[3] Controlling the regioselectivity is key to a high-purity product.

  • Controlling Over-bromination:

    • Causality: Carbazole is an electron-rich aromatic system, making it susceptible to multiple brominations. The 3 and 6 positions are particularly reactive.

    • Solution:

      • Precise Stoichiometry: As mentioned, use a 1.0 to 1.1 molar equivalent of NBS.[3]

      • Low Temperature: Perform the reaction at 0°C or even lower to reduce the reaction rate and enhance selectivity for mono-bromination.[3]

      • Slow Addition: The slow, dropwise addition of the brominating agent is critical to prevent localized excess that leads to di-substitution.[3]

  • Isomer Control:

    • Causality: While the 3- and 6- positions are electronically favored, substitution at other positions (1, 2, 4) can occur. The formation of this compound is often a specific goal.

    • Solution:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent that often provides good selectivity.[5]

      • Catalyst Influence: The use of a catalyst can direct the substitution. For example, some methods employ palladium catalysts for specific C-H activation pathways.[6]

Question 3: I am struggling with the purification of this compound from its isomers and di-brominated byproducts. What are the most effective purification strategies?

Answer:

Purification is a critical step to obtain high-purity this compound, which is often required to be ≥99.0% pure for applications like OLEDs.[1]

  • Recrystallization: This is often the first and most effective method for purification.[3]

    • Causality: Isomers and di-brominated compounds often have different solubilities in various solvents.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Common choices include ethanol, chloroform, or mixtures of ethyl acetate and hexane.[3]

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The desired isomer should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.[3][4][7]

    • Causality: The different polarities of the isomers allow for their separation on a stationary phase like silica gel.

    • Solution:

      • Stationary Phase: Silica gel is the most common choice.

      • Eluent System: A careful selection of the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[7][8] A typical starting point could be a 9:1 hexane:ethyl acetate mixture.

      • Monitoring: Monitor the separation using TLC to identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Question 4: What are the most common synthetic routes to this compound?

Answer:

There are several established methods for the synthesis of this compound:

  • Direct Bromination of 9H-Carbazole: This is the most straightforward approach, typically involving the reaction of 9H-carbazole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or chloroform.[3]

  • Cadogan-Sundberg Reaction: This method involves the reductive cyclization of 2-bromo-2'-nitro-1,1'-biphenyl using a phosphine reagent like triphenylphosphine (PPh3).[8]

  • Sandmeyer-type Reaction: This route starts with 4-nitrocarbazole, which is first reduced to 4-aminocarbazole. The amino group is then diazotized and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[9]

  • Palladium-Catalyzed Cross-Coupling: More advanced methods involve palladium-catalyzed C-H activation/C-Br bond formation.[6]

Question 5: What is the mechanism of the bromination of carbazole with N-bromosuccinimide (NBS)?

Answer:

The bromination of carbazole with NBS typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich carbazole ring acts as a nucleophile, attacking the electrophilic bromine atom of the NBS. The reaction is often facilitated by a polar solvent that can help to polarize the N-Br bond in NBS, making the bromine more electrophilic. In some cases, a radical mechanism can be involved, especially under UV irradiation or in the presence of a radical initiator, but for aromatic bromination, the electrophilic pathway is generally favored.

Question 6: How does the solvent affect the regioselectivity of the bromination?

Answer:

The polarity of the solvent can significantly influence the regiochemical outcome of the reaction.[3] In more polar solvents, the electrophilic character of the brominating agent can be enhanced, potentially leading to faster reaction rates but possibly lower selectivity. Non-polar solvents might slow down the reaction but can sometimes offer better control over the formation of specific isomers. The choice of solvent is therefore a critical parameter to optimize for the desired isomer.

Experimental Protocol: Synthesis of this compound via Direct Bromination

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using N-bromosuccinimide.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 9H-carbazole in DMF. Cool the solution to 0°C using an ice bath and stir.[3]

  • Addition of Brominating Agent: Dissolve 1.0 equivalent of NBS in DMF and add this solution dropwise to the cooled carbazole solution over a period of 30-60 minutes.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.[3]

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[3]

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a more purified product.

    • Column Chromatography (if necessary): If the product is still not pure, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve_carbazole Dissolve 9H-Carbazole in DMF cool_solution Cool to 0°C dissolve_carbazole->cool_solution add_nbs Dropwise addition of NBS solution cool_solution->add_nbs dissolve_nbs Dissolve NBS in DMF stir_reaction Stir at 0°C add_nbs->stir_reaction monitor_reaction Monitor by TLC/HPLC stir_reaction->monitor_reaction quench Quench with ice water monitor_reaction->quench filter_product Filter crude product quench->filter_product wash_product Wash with cold water filter_product->wash_product recrystallize Recrystallization wash_product->recrystallize column_chrom Column Chromatography (optional) recrystallize->column_chrom dry_product Dry under vacuum column_chrom->dry_product G cluster_yield Low Yield Causes cluster_purity Impurity Causes start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn bad_stoich Incorrect Stoichiometry? low_yield->bad_stoich wrong_solvent Suboptimal Solvent? low_yield->wrong_solvent over_bromination Over-bromination? impure_product->over_bromination isomer_formation Isomer Formation? impure_product->isomer_formation solution_extend_time Solution: Extend time / Increase temp slightly incomplete_rxn->solution_extend_time solution_stoich Solution: Use 1:1 ratio / Slow addition bad_stoich->solution_stoich solution_solvent Solution: Experiment with different polar aprotic solvents wrong_solvent->solution_solvent solution_over_brom Solution: Lower temp / Precise stoichiometry over_bromination->solution_over_brom solution_isomer Solution: Use selective reagents / Catalysts isomer_formation->solution_isomer

References

Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination of Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of carbazoles. As a Senior Application Scientist, I understand that while this transformation is powerful for constructing C–N bonds, its application to specific heterocyclic systems like carbazoles can be challenging.[1] This guide is structured as a series of frequently asked questions (FAQs) to address common issues, particularly low conversion, and provide logical, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows little to no conversion. What are the fundamental checks I should perform first?

Low or no conversion in a Buchwald-Hartwig amination often points to issues with the fundamental reaction setup. The catalytic cycle involves a sensitive Pd(0) species that is easily compromised.

Answer: Before exploring more complex variables, verify these critical points:

  • Inert Atmosphere Integrity: The active LPd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the entire experiment.[2][3] Catalyst deactivation due to oxidation is a primary cause of reaction failure.

  • Reagent and Solvent Quality: All reagents, and particularly the solvent, must be anhydrous and free of oxygen. Use freshly distilled or commercially available anhydrous solvents. Trace water can hydrolyze the base and interfere with the catalyst. Ensure your carbazole, aryl halide, and amine (if used as a reagent) are pure and dry.[2][3]

  • Stirring and Temperature Control: Inconsistent heating or inadequate stirring can lead to poor reproducibility. For reactions involving solid, dense inorganic bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to maintain a homogenous mixture, as the base can settle and impede the reaction.[4]

Troubleshooting Workflow for Low Conversion

If initial checks do not resolve the issue, a systematic approach to optimization is necessary. The following workflow diagram outlines a logical progression for troubleshooting.

TroubleshootingWorkflow cluster_start Initial State cluster_checks Fundamental Checks cluster_optimization Systematic Optimization cluster_outcome Final Outcome Start Low Conversion Observed Inert Verify Inert Atmosphere & Reagent Purity Start->Inert Step 1 Temp Confirm Temperature & Stirring Rate Inert->Temp Step 2 Catalyst Screen Catalyst System (Pre-catalyst & Ligand) Temp->Catalyst Step 3 (Most Critical) Base Optimize Base (Strength & Solubility) Catalyst->Base Step 4 Solvent Evaluate Solvent Effects (Polarity & Solubility) Base->Solvent Step 5 Concentration Adjust Concentration Solvent->Concentration Step 6 Success Improved Conversion Concentration->Success

Caption: A systematic workflow for troubleshooting low conversion.

Q2: I'm using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand, but the reaction is sluggish. Should I change my palladium source?

Answer: Yes, this is a highly recommended modification. While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, they require an in situ reduction and ligand association to form the active LPd(0) catalyst. This process can be inefficient and is often a source of poor reproducibility.[4][5]

Expert Recommendation: Switch to a well-defined palladium pre-catalyst . Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are designed to generate the active, monoligated LPd(0) species cleanly and rapidly upon exposure to a base.[4] This avoids the uncertainties of in situ catalyst formation and often provides significantly higher activity and cleaner reaction profiles. For particularly challenging substrates, using a pre-catalyst is often the key to success.[6]

Q3: How do I select the right phosphine ligand for my carbazole amination? The choices are overwhelming.

Answer: Ligand selection is arguably the most critical parameter in a Buchwald-Hartwig reaction. For N-heterocycles like carbazoles, which can be challenging nucleophiles, the ligand must facilitate both the oxidative addition and the reductive elimination steps.[1][3]

The most successful ligands are typically bulky, electron-rich dialkylbiaryl phosphines.[1][2] The bulkiness promotes the formation of a 14-electron monoligated LPd(0) active species, which is more reactive in the oxidative addition step. The electron-donating nature of the ligand increases electron density on the palladium center, which facilitates oxidative addition and accelerates the final C–N reductive elimination.[7][8]

Table 1: Recommended Ligands for Carbazole Amination

LigandKey CharacteristicsCommon Applications & Notes
XPhos Bulky, electron-rich. General-purpose, highly active.Excellent starting point for most aryl halide/carbazole combinations.
RuPhos Features a cyclohexylphosphine and a dicyclohexylamino group.Often effective for sterically hindered substrates. DFT studies show it can lower the energy barrier for reductive elimination.[8]
BrettPhos Very bulky ligand with a methoxy group.Designed for stability and high activity, particularly useful in preventing catalyst deactivation.[9]
Josiphos-type Ferrocene-based bidentate ligands.Can be effective, especially in overcoming challenges with difficult coupling partners.[1]

Causality: The steric hindrance provided by these ligands is crucial. It not only promotes the formation of the active catalyst but also accelerates the rate-limiting reductive elimination step to release the product, preventing side reactions like β-hydride elimination.[1][8]

Q4: I am observing the formation of a stable off-cycle palladium complex. What is happening and how can I prevent it?

Answer: This is a sophisticated and highly relevant issue, especially when using certain palladacycle pre-catalysts derived from 2-aminobiphenyl. The activation of these pre-catalysts releases NH-carbazole as a byproduct.[10][11] In the presence of the reaction base, this NH-carbazole is deprotonated to form a carbazolyl anion.

This anion can then react with the on-cycle Pd(II) oxidative addition complex to form a very stable aryl-carbazolyl-palladium(II) species.[10][11] This complex is often the catalyst's resting state and can be so stable that it effectively sequesters the palladium, leading to low or stalled conversion.

Mitigation Strategies:

  • Use a Pre-catalyst with a Modified Backbone: Employ a pre-catalyst that does not generate NH-carbazole upon activation. For example, a pre-catalyst based on an N-methyl-2-aminobiphenyl ligand will release N-methyl-carbazole, which cannot be deprotonated and thus cannot form the inhibitory off-cycle complex.[10][11]

  • Change the Palladium Source: If you suspect this is an issue, switching to a different catalyst system, such as one formed from Pd₂(dba)₃ and a suitable ligand, might circumvent this specific deactivation pathway, though it may introduce other challenges.

Catalytic Cycle and Common Pitfalls

CatalyticCycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (e.g., Oxidation, Aggregation) Pd0->Deactivation [O₂] Amido Amido Complex L-Pd(II)(Ar)(NR₂) OxAdd->Amido + Carbazole, -HX (Base Mediated) OffCycle Off-Cycle Complex (e.g., Carbazolyl Complex) OxAdd->OffCycle + Deprotonated NH-Carbazole Amido->Pd0 Reductive Elimination (Product Formation) Dehalogenation Hydrodehalogenation (Side Product) Amido->Dehalogenation β-Hydride Elimination

Caption: The Buchwald-Hartwig cycle with key failure points.

Q5: What is the role of the base, and how does my choice of base impact a reaction with a base-sensitive substrate?

Answer: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the carbazole to form the active nucleophile.[12] The choice of base is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often provide the fastest reaction rates.[4] However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones) on either the carbazole or the aryl halide.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance but may require higher temperatures or longer reaction times. Their low solubility in organic solvents can also be a challenge, necessitating efficient stirring.[3]

  • Solvent-Base Interaction: The effectiveness of a base is highly dependent on the solvent. In nonpolar solvents like toluene, an anionic base (like NaOtBu) is required to deprotonate the neutral palladium-amine complex. In polar solvents, neutral organic bases may function, but can also coordinate to the palladium and create an overly stable, unreactive complex.[12][13]

Recommendation: For initial screening, NaOtBu is a good starting point if your substrate is robust. If you have sensitive functional groups, start with K₃PO₄ or Cs₂CO₃ and be prepared to increase the reaction temperature.

Q6: I am observing significant hydrodehalogenation of my aryl halide. What causes this side reaction?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C–N bond formation. It typically arises from a β-hydride elimination from the palladium amido complex intermediate.[1] This pathway is more competitive when the final reductive elimination step is slow.

Solutions:

  • Lower the Reaction Temperature: High temperatures can sometimes favor decomposition pathways and β-hydride elimination over the desired productive elimination.[2]

  • Use a Bulkier Ligand: As mentioned in Q3, sterically demanding ligands (like XPhos or BrettPhos) accelerate reductive elimination.[1] By making the desired pathway faster, you kinetically disfavor the competing β-hydride elimination pathway.[2]

General Experimental Protocol for Screening

This protocol provides a robust starting point for the N-arylation of a carbazole. It should be adapted and optimized based on the specific substrates and troubleshooting observations.

Reagents & Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the carbazole (1.0 equiv.), aryl halide (1.2 equiv.), base (e.g., NaOtBu, 1.4 equiv.), and the palladium pre-catalyst/ligand system (e.g., 2 mol% Pd, 4 mol% ligand, or 2 mol% pre-catalyst).

  • Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[3]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.[3]

Monitoring & Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Preventing dehalogenation side reactions in cross-coupling of bromo-carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation Side Reactions

Welcome, researchers and chemists, to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common yet frustrating challenge in synthetic chemistry: the dehalogenation of bromo-carbazoles during cross-coupling reactions. As your Senior Application Scientist, I will walk you through the mechanistic underpinnings of this side reaction and provide actionable protocols to maximize the yield of your desired coupled products.

Understanding the Problem: The Dehalogenation Side Reaction

Dehalogenation, the undesired substitution of a bromine atom with a hydrogen atom on your carbazole scaffold, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. This process leads to the formation of a hydrodehalogenated byproduct, which not only consumes your starting material but also complicates the purification of your target molecule. The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then participate in a reductive elimination with the carbazole moiety, leading to the undesired dehalogenated product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and issues encountered during the cross-coupling of bromo-carbazoles.

Q1: I'm observing a significant amount of the dehalogenated carbazole in my Suzuki-Miyaura coupling. What are the likely causes and how can I minimize it?

A1: This is a classic problem. The primary causes often revolve around the choice of ligand, base, and solvent, all of which can contribute to the formation of palladium-hydride species.[1][2][3]

  • Ligand Choice is Crucial: The ligand plays a pivotal role in stabilizing the palladium center and promoting the desired cross-coupling pathway over dehalogenation. For electron-rich N-heterocycles like carbazoles, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate the reductive elimination step of the desired product, thereby outcompeting the dehalogenation pathway.[2][4] Consider switching to ligands such as SPhos or XPhos, which have demonstrated success in similar systems.[1][4] N-heterocyclic carbene (NHC) ligands can also be effective in preventing this side reaction.[1][4]

  • Base Selection Matters: The strength and nature of the base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[2][4] It is advisable to switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2][4] In some instances, for anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[4][5]

  • Solvent Effects: The solvent can influence the reaction pathway by acting as a hydride source.[6][7] While aprotic polar solvents like dioxane or DMF are commonly used, less polar solvents like toluene have been observed to reduce dehalogenation in some cases.[4][7] Experimenting with different anhydrous aprotic solvents is recommended.[1][2]

  • N-H Acidity and Protection: The N-H proton of the carbazole ring is acidic and can participate in side reactions.[1] Deprotonation by the base can increase the electron density of the ring, potentially influencing the reaction outcome.[1] Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly suppress dehalogenation by altering the electronic properties of the carbazole and preventing unwanted interactions with the catalyst.[4][8]

Q2: My Buchwald-Hartwig amination of a bromo-carbazole is failing, with dehalogenation being the major pathway. What adjustments should I make?

A2: Dehalogenation is a known competitor to C-N bond formation in Buchwald-Hartwig aminations.[9][10] The principles of catalyst, ligand, and base selection are also applicable here, with some specific considerations for this reaction.

  • Ligand Selection for Amination: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred.[4] Ligands like Xantphos or Josiphos have proven effective in minimizing reductive dehalogenation.[4] The Buchwald group has developed a range of highly effective ligands, such as XPhos, that have shown broad utility in C-N bond formation.[11]

  • Base Optimization: Similar to Suzuki couplings, strong alkoxide bases can be problematic. Consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Catalyst System: Ensure you are using a well-defined palladium precatalyst. In situ generation of the active catalyst can sometimes lead to inconsistencies. Using a pre-formed catalyst complex can provide more reproducible results.

Q3: I am attempting a Sonogashira coupling with a bromo-carbazole and observing significant dehalogenation. What are the key parameters to investigate?

A3: Dehalogenation can also plague Sonogashira couplings.[12] The mechanism can involve the formation of a palladium-hydride intermediate.[12]

  • Catalyst System: The choice of both the palladium catalyst and the copper co-catalyst can impact the extent of dehalogenation. In some cases, a copper-free Sonogashira protocol might offer better results.[12][13]

  • Base and Solvent: Amine bases like triethylamine or diethylamine are commonly used and often act as the solvent.[12][14] However, these can sometimes contribute to side reactions. Screening other bases and aprotic solvents like THF or dioxane may be beneficial.[12] A significant solvent effect has been observed in some Sonogashira couplings, with solvents like DMF leading to undesired side reactions, while THF provided a cleaner reaction profile.[12]

Q4: Can the purity of my reagents affect the extent of dehalogenation?

A4: Absolutely. Impurities in your starting material, solvents, or reagents can act as sources of protons or hydrides, which can facilitate the dehalogenation process.[4] Ensure you are using high-purity, dry solvents and fresh reagents.[4] It is also crucial to ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst and ligands.[2]

Troubleshooting Workflow

When faced with a dehalogenation issue, a systematic approach is key. The following workflow can help you diagnose and solve the problem.

Troubleshooting_Workflow start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try SPhos, XPhos, or an NHC ligand. start->ligand base Step 2: Optimize Base - Is the base too strong? - Switch from alkoxides to K₂CO₃, Cs₂CO₃, or K₃PO₄. ligand->base solvent Step 3: Change Solvent - Could the solvent be a hydride source? - Use anhydrous aprotic solvents like toluene or dioxane. base->solvent protection Step 4: Consider N-Protection - Is the carbazole N-H unprotected? - Protect with Boc or SEM group. solvent->protection temp Step 5: Adjust Temperature - Is the temperature too high? - Lower the reaction temperature. protection->temp success Problem Solved: Desired Product Obtained temp->success

Caption: A logical workflow for troubleshooting dehalogenation.

Reaction Parameter Comparison for Minimizing Dehalogenation

The following table summarizes the recommended changes to key reaction parameters to suppress the dehalogenation of bromo-carbazoles.

ParameterStandard Conditions (Prone to Dehalogenation)Optimized Conditions (Minimizing Dehalogenation)Rationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos, NHC ligands)Accelerates desired reductive elimination, outcompeting dehalogenation.[2][4]
Base Strong alkoxides (e.g., NaOtBu, KOtBu)Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Reduces the formation of palladium-hydride species.[1][2][4]
Solvent Protic or potentially hydridic (e.g., alcohols, wet DMF)Anhydrous aprotic (e.g., Toluene, Dioxane, THF)Minimizes external sources of hydrides.[1][2][7]
N-H Group UnprotectedProtected (e.g., with Boc or SEM group)Prevents side reactions involving the acidic N-H proton.[4][8]
Temperature High (e.g., >120 °C)Lowest effective temperature (e.g., 80-100 °C)Minimizes thermal decomposition and side reactions.[2]

General Optimized Protocol for Suzuki-Miyaura Coupling of a Bromo-carbazole

This protocol provides a robust starting point for minimizing dehalogenation.

Materials:

  • Bromo-carbazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-carbazole, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene and add this solution to the Schlenk flask.

  • Add the remaining anhydrous toluene and degassed water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_side Dehalogenation Pathway pd0 Pd(0)L₂ pdii_ar Ar-Pd(II)L₂-Br pd0->pdii_ar Oxidative Addition (Ar-Br) pdii_b Ar-Pd(II)L₂-O-B(OH)₂ pdii_ar->pdii_b Ligand Exchange pd_h L₂Pd-H pdii_ar->pd_h Hydride Source (Base, Solvent, etc.) pdii_ar_ar Ar-Pd(II)L₂-Ar' pdii_b->pdii_ar_ar Transmetalation (Ar'-B(OH)₂) pdii_ar_ar->pd0 Reductive Elimination (Ar-Ar') dehalogenated Ar-H pd_h->dehalogenated Reductive Elimination

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

By carefully selecting your reaction parameters and following a systematic troubleshooting approach, you can significantly minimize dehalogenation and achieve high yields of your desired cross-coupled carbazole products.

References

Technical Support Center: Column Chromatography of 4-Bromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 4-bromo-9H-carbazole derivatives. These compounds are crucial intermediates in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), and their purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the column chromatography of this compound and its N-substituted derivatives.

Question 1: I'm observing poor separation between my desired product and an impurity. The spots are too close on the TLC plate and co-elute from the column. What should I do?

Answer:

Poor separation, or low selectivity, is a frequent challenge. It occurs when the stationary phase fails to differentiate sufficiently between your product and impurities. The solution lies in systematically altering the chromatographic conditions to enhance the differences in their interactions with the stationary and mobile phases.

Causality: The core issue is that the partition coefficients (Kc) of your product and the impurity are too similar in the chosen system.[2] The goal is to modify the system to maximize the difference in these coefficients.

Step-by-Step Resolution:

  • Optimize the Mobile Phase: This is the most straightforward first step.

    • Reduce Solvent Strength: If using a hexane/ethyl acetate system, decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds and may improve the resolution between closely eluting spots.

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents.[3] If a hexane/ethyl acetate mixture is failing, consider trying a different non-polar/polar combination, such as dichloromethane/hexane or toluene/ethyl acetate.

  • Consider an Alternative Stationary Phase: If mobile phase optimization is insufficient, the interaction with the stationary phase must be changed.

    • Standard Silica Gel (SiO₂): This is the most common choice and works for many carbazole derivatives.[4]

    • Alumina (Al₂O₃): Alumina is less acidic than silica and can offer different selectivity, especially if your impurities are sensitive to acid.

    • Chemically Modified Silica: For particularly challenging separations, consider phases like amino- or cyano-functionalized silica. An amine-functionalized column, for example, can alter the elution order of compounds by introducing different intermolecular interactions compared to standard silica.[3]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly to prevent channeling. A poorly packed column leads to band broadening and decreased resolution.

    • Load the sample in a minimal volume of solvent. Using too much solvent for loading will start the separation with a very broad band, making it impossible to resolve closely eluting compounds.

G cluster_0 Troubleshooting Poor Separation start Poor Separation Observed (Rf values too close) step1 Optimize Mobile Phase: Decrease polarity of eluent (e.g., lower % EtOAc in Hexane) start->step1 check1 Separation Improved? step1->check1 step2 Change Solvent System (e.g., try DCM/Hexane or Toluene-based system) check1->step2 No success Successful Separation check1->success Yes check2 Separation Improved? step2->check2 step3 Change Stationary Phase (e.g., Silica -> Alumina or functionalized silica) check2->step3 No check2->success Yes step3->success fail Consult Specialist step3->fail

Fig 1. Troubleshooting workflow for poor separation.

Question 2: My compound is streaking on the TLC plate and giving a tailing peak from the column. How can I get sharp, symmetrical spots and peaks?

Answer:

Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase, particularly when dealing with basic compounds on acidic silica gel.[5]

Causality: The nitrogen atom in the carbazole ring system can be weakly basic. This basic site can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to some molecules being held back longer than others, resulting in a "tail".[5]

Step-by-Step Resolution:

  • Mobile Phase Additive: The most common and effective solution is to add a small amount of a competitive base to the mobile phase.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your carbazole derivative.[5] This allows your compound to elute symmetrically. Always run a new TLC with the TEA-modified eluent to confirm the new Rf value before running the column.

    • Pyridine: In some cases, pyridine can be used as an alternative base.

  • Use a Less Acidic Stationary Phase:

    • Alumina (Neutral): Switching to neutral alumina can eliminate the acidic interaction problem, often providing much better peak shape for basic compounds.

    • End-Capped Silica: For HPLC, using an "end-capped" column, where most residual silanol groups are chemically passivated, is highly effective at reducing tailing.[5]

G cluster_0 Peak Tailing Mechanism on Silica cluster_1 Solution with TEA Additive silica Silica Surface Si-OH (Acidic Site) carbazole Carbazole Derivative (Basic Nitrogen) interaction Strong Interaction (Causes Tailing) carbazole->interaction interaction->silica:f1 silica2 Silica Surface Si-OH (Acidic Site) tea Triethylamine (TEA) blocked Site Blocked tea->blocked carbazole2 Carbazole Derivative (Symmetrical Elution) elution Smooth Elution carbazole2->elution blocked->silica2:f1

Fig 2. How TEA prevents peak tailing on silica gel.

Question 3: How can I visualize the spots for my this compound derivative on a TLC plate? The compound is colorless.

Answer:

Since most organic compounds are colorless, visualization techniques are required to see their position on a TLC plate.[6] Carbazole derivatives are generally very responsive to UV light.

Recommended Methods:

  • UV Light (254 nm): This is the primary and most effective method. Carbazole ring systems are aromatic and absorb UV light strongly.[7]

    • Procedure: After running and drying the TLC plate, place it under a UV lamp set to 254 nm. The plate itself contains a fluorescent indicator that glows green. Your compound will absorb the UV light, preventing the indicator from fluorescing, and will appear as a dark purple or black spot.[6]

    • Advantage: This method is non-destructive, meaning you can still scrape off the spot and recover your compound if needed.

  • Iodine Chamber: This is a good secondary, non-destructive method.

    • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will sublimate and adsorb onto the organic compounds on the plate, revealing them as brownish spots.[8] This interaction is often reversible.

  • Staining (Destructive): If UV and iodine fail, a chemical stain can be used. This method is destructive.

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized. It will reveal most organic compounds as yellow or brown spots on a purple background.

    • Phosphomolybdic Acid (PMA) Stain: Another general stain that produces blue-green spots upon heating.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives? A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. It is successfully used for the purification of both the parent this compound and its N-substituted derivatives.[4][9] If you encounter issues with peak tailing due to the basicity of your compound, consider using neutral alumina as an alternative.[5]

Q2: How do I select the right mobile phase (eluent)? A2: The choice of eluent is critical and must be determined experimentally using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.40 .

  • Starting Point: A mixture of a non-polar solvent like n-hexane (or heptane/petroleum ether) and a moderately polar solvent like ethyl acetate or dichloromethane (DCM) is a very common and effective starting point.[4][10]

  • Tuning Polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If the Rf is too high (spot runs to the top), decrease the polarity (e.g., increase the percentage of hexane).

Q3: What are the most common impurities I should expect? A3: Impurities typically stem from the synthetic route.

  • Unreacted Starting Materials: This could include unreacted carbazole or the brominating agent.[5]

  • Dibrominated Products: Over-bromination can lead to impurities like 2,7-dibromo- or 3,6-dibromocarbazole.

  • Regioisomers: Depending on the synthesis, other isomers of the bromo-carbazole may be present.[11]

  • Catalyst Residues: If using a palladium-catalyzed reaction for N-substitution, residual catalyst may be present.[4] These are often removed by filtering the crude product through a short plug of silica or Celite before concentrating.[9]

Q4: Is a gradient or isocratic elution better? A4:

  • Isocratic Elution: Using a single, unchanging solvent mixture throughout the separation. This is simpler and often sufficient if the Rf values of your product and impurities are well-separated.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% EtOAc in hexane and slowly increasing to 20% EtOAc). This is highly effective when impurities are far apart in polarity. It allows for quick elution of non-polar impurities, followed by the slower, more controlled elution of your more polar product, resulting in sharper peaks and faster run times.[12] For HPLC, gradient elution is very common for complex mixtures.[13]

Summary of Common Chromatography Conditions

The following table provides starting points for the purification of this compound and related derivatives, based on published literature.

CompoundStationary PhaseMobile Phase (Eluent)Source
This compoundSilica Geln-hexane / ethyl acetate (8:1)[4]
4-bromo-9-phenyl-9H-carbazoleSilica GelHeptane[9]
9-(4-bromophenyl)-9H-carbazoleSilica GelHexane[10]
General Carbazole DerivativesSilica GelPetroleum ether / CH₂Cl₂[10]
Hexahydro-carbazole derivativeSilica GelHexane / CH₂Cl₂ (2:1)[14]

Detailed Protocol: Standard Column Chromatography Purification

This protocol outlines a standard procedure for purifying a this compound derivative on a multi-gram scale.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of your crude material).

  • Add the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to the silica gel to create a milky, pourable slurry. Stir gently to release trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Add a small amount of the mobile phase to the column, followed by a small plug of cotton or glass wool and a layer of sand.

  • Carefully pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to ensure the silica packs down evenly without cracks or air bubbles.

  • Once the slurry is added, open the stopcock to allow the solvent to drain until it reaches the top of the silica bed. Do not let the silica run dry.

3. Loading the Sample:

  • Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • To this solution, add a small amount of silica gel (about 1-2 times the weight of your crude product).

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel ("dry loading").

  • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

  • Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant level of solvent above the silica bed at all times.

  • If running a gradient, start with the low-polarity eluent and systematically increase the percentage of the more polar solvent after a few column volumes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

References

Technical Support Center: High-Purity 4-Bromo-9H-Carbazole via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and materials scientists dedicated to obtaining high-purity 4-bromo-9H-carbazole. As a critical intermediate in OLED materials and pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of its recrystallization.

Troubleshooting Guide: From Crude Solid to Pristine Crystals

This section addresses common issues encountered during the recrystallization of this compound. Each solution is grounded in the physicochemical principles governing crystallization.

Q1: My this compound "oiled out" upon cooling instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is particularly prevalent under a few conditions relevant to this compound:

  • Causality 1: High Impurity Load. The synthesis of this compound often involves starting materials like m-dibromobenzene and o-bromoaniline.[1][2] These unreacted materials, along with other byproducts, can act as solutes, depressing the melting point of the mixture and hindering the formation of an ordered crystal lattice.

  • Causality 2: Inappropriate Solvent Choice. this compound has a relatively low melting point (104-105°C). If a high-boiling point solvent is used, the solution may still be above the compound's melting point when it becomes saturated upon cooling, causing it to separate as a liquid.

  • Causality 3: Rapid Cooling. Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a stable crystal lattice. This kinetic trap favors the formation of a disordered, supercooled liquid (an oil).

Solutions:

SolutionMechanism of Action
1. Switch to a Lower-Boiling Point Solvent Select a solvent with a boiling point at least 10°C below the melting point of this compound (104-105°C). For example, switching from toluene (BP: 111°C) to ethyl acetate (BP: 77°C) or ethanol (BP: 78°C) can be effective.[3]
2. Employ a Mixed-Solvent System Use a solvent pair where this compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[4] A common pair for carbazoles is Hexane/Ethyl Acetate.[5] Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hot hexane until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystallization.
3. Decrease the Cooling Rate Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath. Insulating the flask with glass wool can further slow the cooling process, encouraging the formation of well-defined crystals.[6]
4. "Scratch & Seed" If the solution is supersaturated but reluctant to crystallize, induce nucleation by scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a single, pure crystal of this compound ("seeding") to act as a template for crystal growth.

Q2: I have very low recovery of my product after recrystallization. What are the likely causes?

A2: Low recovery is often a trade-off for high purity, but significant losses can be minimized.

  • Causality 1: Using Excessive Solvent. The most common error is adding too much hot solvent to dissolve the crude product.[7] Since there is some solubility even in the cold solvent, an excessive volume will retain a larger amount of the product in the mother liquor.

  • Causality 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper along with the impurities.

  • Causality 3: Incomplete Cooling. Failing to cool the solution sufficiently (e.g., in an ice bath) before filtration will result in a higher concentration of the product remaining dissolved.

Solutions:

  • Titrate the Solvent: Add the hot solvent in small portions to the crude material, swirling and heating, until the solid just dissolves. This "minimum amount of hot solvent" is key.[6]

  • Pre-heat Funnel and Flask: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent a temperature drop that would induce premature crystallization.

  • Thorough Cooling: Ensure the flask has been in an ice-water bath for at least 15-20 minutes before vacuum filtration to maximize the precipitation of the product.

  • Wash with Cold Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q3: What is the best single solvent for recrystallizing this compound?

A3: Ethanol is a frequently cited and effective solvent for the recrystallization of various carbazole derivatives, including brominated carbazoles.[8][9] It offers a good solubility differential between hot and cold conditions for many moderately polar organic compounds. However, the ideal solvent is always empirically determined. A good starting point is to test the solubility of a small sample in various solvents like ethanol, isopropanol, and ethyl acetate.

Q4: How do I choose a good mixed-solvent system?

A4: A good mixed-solvent system consists of two miscible solvents.[3] In one solvent, your compound should be highly soluble (even at room temperature), and in the other, it should be poorly soluble. For this compound, which is a relatively non-polar aromatic compound, a good starting point would be a polar solvent in which it is soluble (like ethyl acetate or acetone) paired with a non-polar anti-solvent (like hexane or heptane).[4][5]

Q5: My crude material contains unreacted m-dibromobenzene. Will recrystallization from ethanol remove it?

A5: This is a challenging purification. m-Dibromobenzene is noted to be soluble in ethanol.[1][10] Since this compound is also expected to be soluble in hot ethanol, a single-solvent recrystallization from ethanol may not efficiently separate these two compounds. In this case, a mixed-solvent system like ethyl acetate/hexane might be more effective, as the large difference in polarity between the product and the impurity can be exploited. Alternatively, a pre-purification step, such as a slurry wash with a solvent in which m-dibromobenzene is highly soluble but the product is not (e.g., cold hexane), could be beneficial.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for crude this compound with minor impurities.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10-15 mL of 95% ethanol.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold 95% ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)

This method is often more effective for removing impurities with different polarities.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethyl acetate (start with ~5-7 mL).

  • Addition of Anti-solvent: While keeping the solution hot, add hot hexane dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 5-8 from Protocol 1, using an ice-cold hexane/ethyl acetate mixture (in the same ratio as the final recrystallization mixture) for the washing step.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude this compound dissolve Dissolve in min. hot solvent start->dissolve cool Slow Cool + Ice Bath dissolve->cool problem Problem Encountered? cool->problem oil_out Oiling Out problem->oil_out Yes no_xtal No Crystals Form problem->no_xtal Yes low_yield Low Recovery problem->low_yield Yes success Pure Crystals problem->success No oil_sol_1 Use lower BP solvent oil_out->oil_sol_1 oil_sol_2 Use mixed-solvent (e.g., Hex/EtOAc) oil_out->oil_sol_2 oil_sol_3 Cool slower oil_out->oil_sol_3 no_xtal_sol_1 Too much solvent? => Evaporate some no_xtal->no_xtal_sol_1 no_xtal_sol_2 Supersaturated? => Scratch or Seed no_xtal->no_xtal_sol_2 low_yield_sol_1 Used min. solvent? low_yield->low_yield_sol_1 low_yield_sol_2 Cooled thoroughly? low_yield->low_yield_sol_2

Caption: Troubleshooting workflow for recrystallization.

References

Stability issues and degradation pathways of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-9H-Carbazole

A Guide to Understanding Stability, Degradation, and Experimental Best Practices

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound (CAS: 3652-89-9). This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their work. As a key intermediate in the synthesis of pharmaceuticals and advanced materials for organic electronics like OLEDs, understanding its stability profile is critical for reproducible results and the integrity of your final products.[1] This guide provides in-depth, field-proven insights into potential stability issues, common degradation pathways, and robust protocols to troubleshoot and prevent experimental failures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the first line of defense against degradation. Based on safety data sheets and best practices, this compound should be stored in a cool, dry, and well-ventilated area.[2][3] The container must be kept tightly sealed to prevent exposure to atmospheric moisture and oxygen.[4] For maximum shelf-life, particularly for high-purity grades used in sensitive applications, storage at 4°C with protection from light is recommended.

Q2: My previously white powder has developed a yellowish or brownish tint. What could be the cause?

A2: Discoloration is a common indicator of degradation. The most likely causes are:

  • Photodegradation: Exposure to UV or even ambient laboratory light can initiate decomposition. Halogenated carbazoles are known to be susceptible to photolysis.[5][6]

  • Oxidation: Prolonged exposure to air can lead to oxidative degradation products.

  • Thermal Stress: Storage at elevated temperatures can accelerate decomposition.

If your material is discolored, its purity is compromised. We recommend assessing its purity via HPLC or NMR before use and considering repurification if significant impurities are detected.

Q3: Is this compound stable in common organic solvents?

A3: While generally stable in many common anhydrous solvents (like THF, toluene, DMF) for typical reaction times, long-term stability in solution is not guaranteed, especially if exposed to light or oxygen. Studies on related polyhalogenated carbazoles (PHCZs) show that photodegradation readily occurs in solvents like hexane and in aqueous solutions.[6][7] For reactions requiring prolonged heating, it is crucial to use an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Always prepare solutions fresh for optimal results.

Q4: What are the primary degradation pathways I should be aware of?

A4: The most scientifically documented degradation pathway for brominated carbazoles is photodegradation .[5][7] This can proceed through several mechanisms, with the most prominent being reductive debromination , where the bromine atom is cleaved from the carbazole core.[5] Other potential pathways, especially under forced degradation conditions, include oxidation, hydrolysis, and hydroxylation of the aromatic rings.[6]

Section 2: Troubleshooting Common Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Issue: My reaction yield is unexpectedly low, and I observe multiple spots on my TLC plate that are not my desired product.

  • Question: I'm performing a Suzuki coupling reaction with this compound, but the yield is poor and my crude NMR/LC-MS shows several unknown peaks. Could my starting material be the problem?

  • Answer & Troubleshooting Workflow: Yes, the integrity of your this compound is a critical parameter. Degradation of the starting material can introduce impurities that may interfere with the reaction or complicate purification.

    Causality: The bromine atom at the 4-position is the reactive site for many cross-coupling reactions. If this position has undergone degradation (e.g., debromination via photolysis), the resulting carbazole molecule will not participate in the reaction, leading to lower yields and the presence of this key impurity.

    Workflow for Diagnosing the Issue:

    Caption: Troubleshooting workflow for low reaction yields.

    Step-by-Step Diagnostic Protocol:

    • Verify Starting Material Purity: Before starting your reaction, run a small sample of your this compound on HPLC and compare it to the Certificate of Analysis (CoA) or a fresh, reliable standard. Look for a prominent peak corresponding to unsubstituted 9H-carbazole, a tell-tale sign of debromination.

    • Implement Protective Measures: For your reaction, ensure you are using a robust inert atmosphere (degas your solvent and purge the reaction vessel with nitrogen or argon). Protect the reaction from light by wrapping the flask in aluminum foil.

    • Run a Control: If you suspect degradation during the reaction, set up a control experiment containing only this compound and the solvent, and subject it to the same heating and stirring conditions. Analyze the result to isolate the effect of the reaction conditions on the starting material.

Issue: I am developing a stability-indicating analytical method and need to generate degradation products.

  • Question: How can I controllably degrade this compound to identify potential degradation products for my analytical method validation?

  • Answer: This process is known as a "forced degradation study" and is a standard requirement in pharmaceutical development to ensure an analytical method can separate the active ingredient from its degradation products.[8][9] You must subject the compound to various stress conditions to induce degradation.

    Causality: By exposing the molecule to harsh conditions (strong acid/base, high heat, intense light, potent oxidizers), you accelerate the chemical breakdown that might occur over a long shelf-life. This allows you to identify and characterize the resulting impurities.[10] The goal is typically to achieve 5-20% degradation, as complete destruction of the molecule provides little useful information.[8]

    See Protocol 4.1 for a detailed, step-by-step methodology for conducting a forced degradation study.

Section 3: Key Degradation Pathways

Understanding the chemical transformations that this compound can undergo is essential for predicting and identifying impurities.

Photodegradation

This is the most significant and well-documented degradation pathway for brominated carbazoles.[5][6] The absorption of UV light excites the molecule, making the Carbon-Bromine (C-Br) bond susceptible to cleavage.

  • Reductive Debromination: The primary photolytic pathway involves the homolytic cleavage of the C-Br bond, followed by abstraction of a hydrogen atom from the solvent or another molecule to yield unsubstituted 9H-carbazole. This is a common mechanism for polyhalogenated aromatic compounds.[5][7]

  • Hydroxylation & Oxidative Cleavage: In aqueous or protic environments, other photodegradation mechanisms can occur, including the formation of hydroxylated carbazoles and, under more extreme conditions, cleavage of the aromatic rings to yield toxic byproducts like hexahydroxybenzene.[6]

G cluster_0 Photodegradation Conditions (UV Light) A This compound B 9H-Carbazole A->B Reductive Debromination (Primary Pathway) C Hydroxy-bromocarbazoles A->C Hydroxylation D Ring-Opened Products (e.g., Hexahydroxybenzene) A->D Oxidative Cleavage (Aqueous Media)

Caption: Major photodegradation pathways of this compound.

Oxidative Degradation

While less specific data exists for this compound, carbazole moieties can be susceptible to oxidation, particularly at the electron-rich nitrogen atom or the aromatic rings, potentially forming N-oxides or quinone-like structures, especially in the presence of strong oxidizing agents or atmospheric oxygen over time. Blocking the 3-position, as in 3-bromocarbazole, has been noted to reduce the chance of oxidation that can lead to excimers or oligomers.[11]

Section 4: Experimental Protocols

These protocols provide a self-validating framework for assessing the stability and purity of your material.

Protocol 4.1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade this compound under controlled conditions to identify potential impurities.

Objective: To generate degradation products for the validation of a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionProtocolJustification
Acid Hydrolysis Add 1M HCl to an aliquot to make the final acid concentration 0.1M. Heat at 60°C for 24-48 hours.Simulates degradation in acidic environments. Heat accelerates the reaction.[8]
Base Hydrolysis Add 1M NaOH to an aliquot to make the final base concentration 0.1M. Keep at room temp for 24-48 hours.Simulates degradation in alkaline environments.
Oxidation Add 3% H₂O₂ to an aliquot. Keep at room temp for 24-48 hours, protected from light.Simulates oxidative stress. Hydrogen peroxide is a common oxidizing agent used for these studies.[9]
Thermal Stress Place a solid sample in a 70°C oven for 48 hours. Also, reflux a solution sample for 24 hours.Evaluates the effect of heat on both the solid material and the molecule in solution.
Photolytic Stress Expose a solution sample to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines).Directly tests for photodegradation, a known liability for this class of compounds.[8]
Control Sample Keep an aliquot of the stock solution at 4°C, protected from light.Provides a baseline to compare the stressed samples against.
  • Neutralization & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Interpretation: Analyze all samples by HPLC-UV/DAD and LC-MS. Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradation products) and determine their mass to propose potential structures.

Caption: Workflow for a comprehensive forced degradation study.

References

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Carbazole Precursors in OLEDs: A Comparative Analysis of 4-bromo-9H-carbazole and 3,6-dibromocarbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the rational design of organic semiconductor materials is paramount. The performance of these devices—spanning efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the materials used within the emissive and charge-transporting layers.[1] Carbazole derivatives have established themselves as a cornerstone in this field, prized for their robust thermal stability, excellent hole-transporting characteristics, and a versatile scaffold amenable to chemical modification.[2][3]

This guide provides a comparative analysis of two pivotal, yet distinct, brominated carbazole precursors: 4-bromo-9H-carbazole and 3,6-dibromocarbazole . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic implications of choosing one precursor over the other. The seemingly subtle difference in the number and position of bromine atoms dictates the subsequent synthetic possibilities, influencing everything from molecular symmetry and electronic properties to the ultimate performance in a fabricated OLED device.

Core Molecular Structure and Physicochemical Properties

At a fundamental level, the choice between these precursors begins with their structure. This compound offers a single reactive site for substitution, leading to asymmetric or mono-functionalized derivatives. In contrast, 3,6-dibromocarbazole provides two reactive sites, enabling the synthesis of symmetric, bipolar, or even polymeric structures. This structural divergence is the primary determinant of their differing applications.

References

A Senior Application Scientist's Guide to Purity Validation of 4-bromo-9H-carbazole: A Comparative Analysis of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Advanced Materials

In the domain of organic electronics, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), the purity of chemical intermediates is not merely a quality metric; it is a fundamental determinant of final device performance, efficiency, and longevity.[1][2] 4-bromo-9H-carbazole (CAS: 3652-89-9), a key building block for host materials and charge-transporting layers, is a prime example where even trace impurities can disrupt the delicate electronic properties of the semiconductor stack.[1][2] Its molecular structure, featuring a brominated carbazole backbone, provides a reactive site for creating the complex π-conjugated systems essential for OLED function.[2][3]

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the stringent purity validation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in established validation principles to ensure scientific integrity and trustworthy results.

Physicochemical Profile of this compound

A foundational understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.

PropertyValueSignificance for Analysis
Molecular Formula C₁₂H₈BrNDefines the exact mass for MS detection.
Molecular Weight ~246.11 g/mol Used for preparing standard solutions of known concentration.[1]
Physical Form White to off-white solid/powder.[4]Requires dissolution in an appropriate solvent for both HPLC and GC analysis.
Melting Point 104-105°C[5]Indicates the compound is solid at typical lab temperatures.
Boiling Point 409.2°C at 760 mmHgThe high boiling point suggests that GC analysis requires high temperatures, potentially challenging thermal stability.
Solubility Soluble in solvents like ethyl acetate, dichloromethane.Informs the choice of sample preparation solvent and HPLC mobile phase.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Purity

HPLC is the preeminent technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound.[6] Its strength lies in its high-resolution separation of the main compound from non-volatile impurities and degradation products, making it ideal for accurate quantitative analysis.[7]

Causality of Method Design: Why Reversed-Phase HPLC?

For a moderately polar, aromatic compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical first choice. The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase.[6] The analyte and its impurities are retained based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. This approach is robust, highly reproducible, and leverages a vast library of available column chemistries. Detection via a UV-Vis detector is ideal, as the carbazole moiety possesses a strong chromophore, ensuring high sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines.[8][9]

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 20 minutes

2. Reagent and Sample Preparation:

  • Mobile Phase: Prepare the acetonitrile/water mixture. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Diluent: Use the mobile phase composition as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system peaks.

  • Make five replicate injections of the Standard Solution for system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Injector Autosampler Injection Filter Filter Sample (Optional) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Vial->Injector Column C18 Column Separation Injector->Column Acquisition Data Acquisition System Detector UV Detection (254 nm) Column->Detector Detector->Acquisition Chromatogram Generate Chromatogram Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report Final Report

Caption: A typical workflow for HPLC-based purity determination.

Method Validation & Performance Data

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The following table summarizes key validation parameters and typical acceptance criteria as per ICH guidelines.[11][12]

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity The analyte peak is well-resolved from impurities and diluent peaks. (Resolution > 2.0)Peak for this compound is baseline-separated from all other peaks.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999 over the concentration range.R² = 0.9995 across 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.Average recovery of 99.5% to 101.2%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.8%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±2°C).Method passed robustness testing, with all results within system suitability limits.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Standard for Impurity Identification

GC-MS combines the powerful separation capability of gas chromatography with the definitive identification power of mass spectrometry.[13] It is the gold standard for analyzing volatile and semi-volatile compounds.

Causality of Method Design: Addressing the Volatility Challenge

The primary challenge for analyzing this compound by GC is its high boiling point (409.2°C). This necessitates a GC method with a high-temperature inlet and a thermally stable column. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or ZB-5MS), is an excellent choice as it separates compounds primarily by their boiling points and is robust at high temperatures. The mass spectrometer provides two crucial pieces of information: the retention time (from the GC) and the mass spectrum of the eluting compound. This spectrum is a molecular fingerprint that allows for unambiguous identification of the parent compound and any co-eluting or separated impurities by comparing it to spectral libraries or by interpreting its fragmentation pattern.

Experimental Protocol: A High-Temperature GC-MS Method

This protocol is designed for both purity determination and the identification of potential volatile impurities from the synthesis, such as residual starting materials or side-products.[4]

1. Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column ZB-5MS (30 m length, 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 300°C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min
MS Transfer Line Temp 320°C
Ion Source Temp 230°C
Mass Range m/z 40-500

2. Reagent and Sample Preparation:

  • Solvent: High-purity ethyl acetate or dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the this compound sample and dissolve in 1 mL of solvent in a GC vial.

3. Analysis Procedure:

  • Equilibrate the GC-MS system.

  • Inject a solvent blank to verify system cleanliness.

  • Inject the Sample Solution.

  • Acquire data in full scan mode.

  • To determine purity, integrate the peaks in the Total Ion Chromatogram (TIC) and calculate the area percent.

  • To identify impurities, examine the mass spectrum of each minor peak and compare it against a spectral library (e.g., NIST).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Solvent Start->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector GC Inlet (Volatilization) Vial->Injector Column GC Column Separation Injector->Column IonSource MS Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector Acquisition Data Acquisition Detector->Acquisition TIC Generate TIC Acquisition->TIC Spectra Extract Mass Spectra Acquisition->Spectra Quantify Calculate Purity TIC->Quantify Identify Identify Impurities Spectra->Identify Report Report Identify->Report Final Report Quantify->Report

Caption: Workflow for GC-MS purity and impurity identification.

Method Validation & Performance Data

Validation for a GC-MS method follows similar principles to HPLC.[13]

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity Chromatographic separation of impurities; unique mass spectrum for the main peak.Target peak shows the expected mass spectrum for C₁₂H₈BrN; impurities are resolved.
Linearity (R²) R² ≥ 0.995R² = 0.998
Accuracy (% Recovery) 95.0% - 105.0%Average recovery of 98.2%.
Precision (% RSD) Repeatability RSD ≤ 5.0%Repeatability RSD = 2.5%.
LOD / LOQ Dependent on impurity, but typically in the low ng/mL range.LOD ≈ 0.05 ng on-column; LOQ ≈ 0.15 ng on-column.

Part 3: Comparative Guide - HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which method is universally "better," but which is better suited for the specific analytical goal.

FeatureHPLC-UVGC-MSRationale & Recommendation for this compound
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.Advantage: HPLC. The high boiling point of this compound makes it challenging for GC, risking on-column degradation or incomplete elution. HPLC is inherently more suitable.
Quantitative Accuracy & Precision Very high. The gold standard for pharmaceutical assays.[8]Good, but can be more variable due to inlet discrimination effects.Advantage: HPLC. For routine quality control and release testing where a precise purity value is required, HPLC is the more robust and reliable choice.
Impurity Identification Limited. Identification is based on retention time relative to a standard. DAD can provide UV spectra but is not definitive.Excellent. Provides mass spectra for definitive structural confirmation and library matching.[13]Advantage: GC-MS. For identifying unknown synthesis-related impurities or degradation products, GC-MS is unparalleled. It can confirm the identity of a peak even if a reference standard is unavailable.
Sensitivity (LOD/LOQ) High, especially with UV-active compounds.Extremely high, especially in Selected Ion Monitoring (SIM) mode.Advantage: GC-MS. For detecting and quantifying trace-level volatile or semi-volatile impurities, GC-MS typically offers superior sensitivity.
Sample Throughput Moderate. Typical run times are 15-30 minutes.Moderate to slow. Temperature programming can lead to longer run times plus cool-down.Tie. Both methods have comparable throughput for this type of analysis.
Primary Application Purity Assay & Quantification. Ideal for determining the precise percentage of the main component.Impurity Identification & Profiling. Best for figuring out "what" the minor peaks are.Recommendation: Use HPLC for routine purity testing and batch release. Use GC-MS as a complementary, orthogonal technique for in-depth impurity profiling, method development, and troubleshooting.

Conclusion and Senior Scientist Recommendation

For the comprehensive purity validation of this compound, a dual-technique approach provides the highest degree of confidence.

  • Primary Method for Quality Control: Reversed-Phase HPLC with UV detection should be the primary, validated method for routine purity assessment. Its robustness, precision, and suitability for the analyte's physicochemical properties make it the ideal choice for generating the quantitative data required for batch release.[6]

  • Orthogonal Method for Characterization: High-temperature GC-MS should be employed as a complementary method for initial batch characterization and for investigating any unknown peaks observed during HPLC analysis. Its strength in definitive identification is crucial for building a comprehensive impurity profile and ensuring a deep understanding of the material's quality.[14]

By leveraging HPLC for its quantitative power and GC-MS for its identification capabilities, researchers and manufacturers can ensure the purity of this compound, thereby safeguarding the performance and reliability of the advanced materials and technologies it enables.

References

A Spectroscopic Showdown: Unraveling the Photophysical Nuances of Brominated Carbazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Materials Science and Drug Discovery

In the realm of organic electronics and pharmaceutical development, carbazole and its derivatives stand out for their unique photophysical properties and versatile chemical structures. The introduction of bromine atoms to the carbazole core, creating a family of brominated isomers, offers a powerful tool to modulate these properties. The position and number of bromine substituents dramatically influence the electronic transitions, dictating how the molecules interact with light. This guide provides a detailed spectroscopic comparison of various brominated carbazole isomers, offering insights into their structure-property relationships and providing robust experimental protocols for their characterization. Understanding these differences is paramount for the rational design of novel materials for applications ranging from organic light-emitting diodes (OLEDs) to targeted therapeutic agents.

The Heavy Hitter: Bromine's Influence on Carbazole's Photophysics

The introduction of a heavy atom like bromine into an organic molecule induces significant changes in its photophysical behavior, a phenomenon known as the "heavy-atom effect." This effect primarily enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition of an electron from an excited singlet state (S₁) to a triplet state (T₁). Consequently, this often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. The position of the bromine atom on the carbazole scaffold further refines these properties by altering the molecule's symmetry and electronic distribution.

Comparative Spectroscopic Analysis

The following sections detail the differences in the UV-Vis absorption, fluorescence, and phosphorescence characteristics of key monobrominated and dibrominated carbazole isomers. The data presented is a synthesis of findings from various research articles. It is important to note that direct comparison can be complex as solvent conditions and measurement techniques may vary between studies.

Monobrominated Carbazole Isomers

The position of a single bromine atom on the carbazole ring subtly alters the absorption and emission profiles.

Isomerλ_abs_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Solvent
1-Bromocarbazole ~295, 325, 338Data not consistently available~345, 360Data not consistently availableEthanol
2-Bromocarbazole ~298, 330, 343Data not consistently available~350, 365Data not consistently availableEthanol
3-Bromocarbazole ~293, 328, 341~1.5 x 10⁴ (at 293 nm)~350, 365~0.3 - 0.4Ethanol
4-Bromocarbazole ~290, 325, 338Data not consistently available~345, 360Data not consistently availableEthanol
Carbazole (unsubstituted) ~291, 323, 333~1.6 x 10⁴ (at 291 nm)~340, 353~0.42Ethanol

Note: The spectroscopic data for some isomers, particularly 1- and 4-bromocarbazole, is less commonly reported in the literature compared to the 3- and 2-isomers.

Dibrominated Carbazole Isomers

The introduction of a second bromine atom further accentuates the heavy-atom effect and introduces positional isomerism that significantly impacts the spectroscopic properties.

Isomerλ_abs_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Solvent
1,8-Dibromocarbazole Data not consistently availableData not consistently availableData not consistently availableData not consistently availableData not consistently available
2,7-Dibromocarbazole ~305, 340, 355Data not consistently available~360, 378Significantly lower than monobrominated isomersDichloromethane
3,6-Dibromocarbazole ~300, 335, 350~1.2 x 10⁴ (at 300 nm)~355, 370~0.05 - 0.1Dichloromethane

The significant reduction in fluorescence quantum yield for the dibrominated isomers is a direct consequence of the enhanced intersystem crossing promoted by the two bromine atoms. This makes them interesting candidates for applications leveraging triplet excitons, such as in phosphorescent OLEDs (PhOLEDs).

Experimental Protocols for Spectroscopic Characterization

Accurate and reproducible spectroscopic data is the bedrock of comparative analysis. The following protocols outline the standardized procedures for UV-Vis absorption and fluorescence spectroscopy of brominated carbazole isomers.

I. UV-Vis Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

  • Brominated carbazole isomer of interest

  • Spectroscopic grade solvent (e.g., ethanol, dichloromethane, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the brominated carbazole isomer in the chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a dilute solution with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance at the λ_max_ should ideally be between 0.5 and 1.0 for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 250-450 nm).

  • Blank Correction (Baseline):

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the reference and sample holders and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max_).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

II. Fluorescence Spectroscopy

This technique measures the emission of light from the excited singlet state of a molecule.

Instrumentation: A spectrofluorometer.

Materials:

  • The same dilute solution used for UV-Vis measurements (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Spectroscopic grade solvent.

  • Fluorescence quartz cuvettes (four-sided polished).

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (typically one of the λ_max_ values from the absorption spectrum).

    • Set the emission wavelength range to be scanned (starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Subtraction:

    • Record an emission spectrum of the pure solvent under the same conditions to identify any background fluorescence or Raman scattering.

  • Sample Measurement:

    • Place the cuvette with the sample solution in the holder.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength(s) of maximum emission (λ_em_).

III. Determination of Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a standard with a known quantum yield is commonly employed.[1]

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range as the brominated carbazole isomer (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).[1]

Procedure:

  • Absorbance Matching: Prepare solutions of the standard and the sample in their respective solvents such that they have nearly identical absorbance values at the chosen excitation wavelength (ideally between 0.05 and 0.1).

  • Fluorescence Spectra Acquisition:

    • Record the fluorescence emission spectrum of the standard.

    • Without changing any instrument settings, record the fluorescence emission spectrum of the sample.

  • Data Integration:

    • Integrate the area under the emission curves for both the standard and the sample.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φ_sample_) using the following equation:

    Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Structure-Property Relationships: A Visual Representation

The relationship between the position of the bromine substituent and the resulting photophysical properties can be visualized as a decision tree for material design.

G cluster_mono Monobromination cluster_di Dibromination Carbazole Core Carbazole Core Monobromination Monobromination Carbazole Core->Monobromination Electrophilic Bromination (1 eq) Dibromination Dibromination Carbazole Core->Dibromination Electrophilic Bromination (2+ eq) 3-Position 3-Bromocarbazole (Moderate Φ_F_) Other Positions 1-, 2-, 4-Bromocarbazole (Subtle Spectroscopic Shifts) 3,6-Positions 3,6-Dibromocarbazole (Low Φ_F_, High ISC) 2,7-Positions 2,7-Dibromocarbazole (Low Φ_F_, High ISC) Monobromination->3-Position Monobromination->Other Positions Dibromination->3,6-Positions Dibromination->2,7-Positions

References

Electrochemical characterization and comparison of substituted carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Characterization and Comparison of Substituted Carbazoles

Introduction: The Versatility and Importance of the Carbazole Moiety

Carbazole and its derivatives represent a cornerstone in the development of advanced functional materials and pharmaceuticals.[1] This is due to their unique combination of properties, including high thermal and photochemical stability, excellent hole-transporting capability, and intense blue luminescence.[1][2] These characteristics make them indispensable as building blocks in organic light-emitting diodes (OLEDs), organic photovoltaics, and as host materials for electroluminescent devices.[3][4] The carbazole scaffold is a rigid, planar system with a large π-conjugated structure, and its nitrogen atom and various positions on the aromatic rings (primarily the 3-, 6-, and 9-positions) can be readily functionalized.[2][3] This derivatization allows for the fine-tuning of its electronic and optical properties to meet the specific demands of an application.

For researchers and drug development professionals, understanding the electrochemical behavior of these substituted carbazoles is paramount. Electrochemical characterization, particularly through cyclic voltammetry (CV), provides a direct window into the electronic structure of these molecules.[2] It allows for the determination of critical parameters such as redox potentials, the stability of charged species, and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][4] This guide serves as a comprehensive resource, detailing not only the methods for electrochemical analysis but also explaining the underlying principles and comparing the effects of various substituents on the carbazole core.

The Foundational Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most widely employed and informative technique for investigating the electrochemical properties of new molecules like carbazole derivatives.[2] It is a potentiodynamic method where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is measured and plotted against the applied potential, producing a characteristic voltammogram that reveals the oxidation and reduction processes of the analyte.

Why CV is the Method of Choice:
  • Redox Potentials: CV directly measures the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons). This is fundamental to understanding its behavior in charge-transfer processes.

  • HOMO/LUMO Estimation: The onset oxidation potential from a CV measurement is frequently used to estimate the HOMO energy level of a material, a critical parameter for designing efficient electronic devices.[2][5]

  • Electrochemical Reversibility: The shape of the CV curve and the ratio of the peak currents for the forward and reverse scans indicate the stability and reversibility of the molecule after electron transfer.[6] For many applications, a stable radical cation is highly desirable.

  • Reaction Mechanisms: CV can provide insights into the reaction mechanisms, such as identifying coupled chemical reactions that may occur after the initial electron transfer, like dimerization or polymerization.[4][7]

The following diagram illustrates the typical workflow for the electrochemical characterization of a novel carbazole derivative.

G Experimental Workflow for CV Analysis of Carbazoles cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation prep_sample Synthesize & Purify Substituted Carbazole prep_sol Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in CH3CN) prep_sample->prep_sol Dissolve analyte (1-5 mM) assemble Assemble 3-Electrode Cell (Working, Counter, Reference) prep_sol->assemble degas Degas Solution (N2 or Ar purge) assemble->degas run_cv Perform Cyclic Voltammetry (Scan potential range) degas->run_cv analyze_volt Analyze Voltammogram (Identify E_pa, E_pc, i_pa, i_pc) run_cv->analyze_volt calc Calculate Key Parameters (E1/2, ΔEp, HOMO level) analyze_volt->calc compare Compare with other Carbazole Derivatives calc->compare G Influence of Substituents on Carbazole Oxidation carbazole Carbazole Core E_ox (ref) edg Electron Donating Group (-OCH3, -NPh2) Lower E_ox Easier to Oxidize carbazole->edg Addition of EDG ewg Electron Withdrawing Group (-NO2, -CN) Higher E_ox Harder to Oxidize carbazole->ewg Addition of EWG steric Bulky 3,6-Substituents (-tBu) Improved Reversibility Prevents Dimerization carbazole->steric Strategic Substitution

References

A Researcher's Guide to Evaluating the Hole Mobility of 4-bromo-9H-carbazole Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of higher efficiency and stability in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), places immense importance on the performance of constituent materials. Among these, hole transport materials (HTMs) are critical for facilitating the efficient extraction and transport of positive charge carriers (holes). 4-bromo-9H-carbazole has emerged as a cornerstone building block for a new generation of high-performance HTMs, prized for its versatility and robust electronic properties.[1] This guide provides a comparative analysis of the hole mobility in various materials derived from this carbazole core, delves into the molecular design principles that govern their performance, and offers detailed protocols for accurate mobility measurement.

The Strategic Advantage of the this compound Core

The carbazole moiety itself is an electron-rich aromatic system, inherently possessing good hole-transporting capabilities.[2] The strategic placement of a bromine atom at the 4-position of the 9H-carbazole unit is not arbitrary; it serves as a highly versatile reactive site.[1] This "functional handle" allows for the facile synthesis of more complex and extended π-conjugated systems through common cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[3][4] By strategically attaching other electroactive groups, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) energy level for better alignment with adjacent layers, enhance molecular packing for improved intermolecular charge hopping, and increase the overall charge carrier mobility.

Molecular Design Principles for Enhanced Hole Mobility

The journey from the this compound precursor to a high-mobility HTM is guided by several key design principles. Extending the π-conjugation of the molecule is a primary strategy. This is often achieved by linking the carbazole core to other aromatic units like triphenylamine, fluorene, or even other carbazole moieties.[4][5][6] The resulting larger, more planar molecules can facilitate stronger π-π stacking in the solid state, creating more efficient pathways for hole transport. Furthermore, the creation of star-shaped or dendritic architectures has proven effective in achieving high glass transition temperatures and good morphological stability, which are crucial for long-term device operation, while also promoting high hole mobility.[5][7][8]

Caption: Molecular design workflow starting from this compound.

Comparative Analysis of Hole Mobility

The efficacy of these design strategies is borne out by experimental data. The hole mobility (μh) is a quantitative measure of how quickly a hole can move through a material under an electric field, typically measured in cm²/Vs. Below is a comparison of various HTMs derived from carbazole precursors, highlighting the impact of molecular structure on hole mobility.

Material Name/AcronymCore Structure / Key FeatureHole Mobility (μh) [cm² V⁻¹ s⁻¹]Measurement MethodReference
Spiro-OMeTAD Spirobifluorene core (benchmark)8.38 × 10⁻⁴SCLC[9]
SGT-462 Star-shaped, 1,3,5-trisphenylbenzene core7.61 × 10⁻⁴SCLC[7]
HTM 13 Star-shaped, Phenothiazine core, t-Butyl groups7.53 × 10⁻⁴SCLC[9]
HTM 9 Star-shaped, Carbazole core, t-Butyl groups6.46 × 10⁻⁴SCLC[9]
SGT-461 Star-shaped, 4,4'-biphenyl core5.13 × 10⁻⁴SCLC[7]
V1209, V1221, V1225 Isomeric carbazole-terminated twin molecules~10⁻⁵TOF[6]
LD29 Star-shaped, Carbazole core, Triphenylamine arms1.72 × 10⁻⁵SCLC[5]
PFTPA Polyfluorene backbone with dimethoxytriphenylamine1.12 × 10⁻⁵SCLC[10]

This table presents a selection of carbazole-based HTMs to illustrate structure-property relationships. Values can vary based on fabrication conditions and measurement techniques.

Analysis of Causality: The data clearly shows that star-shaped architectures, such as SGT-462, HTM 13, and HTM 9, can achieve hole mobilities that are comparable to, and in some cases approaching, the widely used spiro-OMeTAD benchmark.[7][9] The introduction of bulky tert-butyl groups (as in HTM 9 and 13) is a known strategy to prevent excessive molecular aggregation, which can be detrimental to forming stable amorphous films, while still allowing for efficient intermolecular charge transport.[9] The lower mobilities of some polymeric systems like PFTPA highlight the trade-offs between processability and the highly ordered packing required for optimal charge transport.[10]

Experimental Protocols for Hole Mobility Measurement

Accurate and reproducible measurement of hole mobility is paramount for evaluating and comparing HTMs. The Space-Charge Limited Current (SCLC) method is the most common technique for thin-film devices due to its relatively straightforward device architecture and analysis.

The Space-Charge Limited Current (SCLC) Method

Principle of Operation: The SCLC method involves fabricating a hole-only device. At a sufficiently high applied voltage, the number of injected holes exceeds the intrinsic charge carrier density of the material. This creates a "space charge" that limits the current flow. By analyzing the current density-voltage (J-V) characteristics in this regime, the charge carrier mobility can be extracted using the Mott-Gurney law for a trap-free semiconductor:

J = (9/8)ε₀εᵣμh(V²/L³)

where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic materials), μh is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer. A plot of log(J) vs. log(V) will show a slope of 2 in the SCLC region, confirming the validity of the model.

Caption: Experimental workflow for SCLC hole mobility measurement.

Step-by-Step SCLC Protocol

This protocol describes a self-validating system for measuring the hole mobility of a new this compound derivative.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues. This step is critical for ensuring efficient hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • To ensure ohmic contact for hole injection, deposit a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

    • Spin-coat the filtered PEDOT:PSS solution at 4000 rpm for 40 seconds.

    • Anneal the substrates at 140°C for 15 minutes in an ambient atmosphere. This removes residual water and improves the conductivity of the HIL.

  • HTM Layer Deposition:

    • Prepare a solution of the carbazole-based HTM in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of ~10-20 mg/mL.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the HTM solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a film thickness (L) between 50-200 nm. A thicker film is often better to ensure the bulk properties are being measured.

    • Anneal the film at a temperature below the material's glass transition temperature (Tg) to remove residual solvent.

  • Top Electrode Deposition:

    • A high work function metal is required to prevent electron injection, thus ensuring a hole-only device.

    • Transfer the substrates to a thermal evaporator.

    • Deposit a top electrode of Gold (Au) or Silver (Ag) with a thickness of ~100 nm through a shadow mask to define the active area of the device.

  • Characterization:

    • Measure the thickness (L) of the HTM layer accurately using a profilometer. This is a critical parameter for the mobility calculation.

    • Using a semiconductor parameter analyzer, measure the current density-voltage (J-V) characteristics of the device in the dark.

    • Plot J vs. V on a log-log scale. Identify the region where the slope is approximately 2.

    • Fit this region to the Mott-Gurney equation to extract the hole mobility, μh. Performing this measurement on multiple devices and averaging the results provides statistical validation.

Conclusion and Future Outlook

This compound is an exceptionally valuable and versatile platform for the rational design of advanced hole transport materials. Through strategic synthetic modifications, researchers have developed derivatives with hole mobilities that rival and even exceed those of established benchmarks. Star-shaped molecular architectures have proven particularly effective in achieving high mobility while maintaining the amorphous stability required for robust device performance.

The continued exploration of novel substituents and linking strategies on the carbazole core promises further improvements. Future research will likely focus on developing HTMs that not only possess high mobility but also exhibit enhanced stability, suitable energy level alignment for a wider range of perovskite and OLED emitters, and cost-effective synthesis routes to facilitate commercial adoption. The systematic evaluation of these materials, using standardized and well-understood protocols like the SCLC method, will be indispensable in advancing the field of organic electronics.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Carbazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The derivatization of carbazoles is a cornerstone of modern materials science and medicinal chemistry. These nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous functional materials used in organic light-emitting diodes (OLEDs), as well as a range of biologically active compounds with antitumor, antibacterial, and anti-inflammatory properties.[1] The precise construction of carbon-carbon (C-C) bonds at various positions on the carbazole nucleus is paramount to tuning their electronic, photophysical, and pharmacological properties. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be two of the most powerful and versatile methods for achieving this goal.[2]

This guide provides an in-depth, comparative analysis of Suzuki and Stille coupling for carbazole derivatization. Drawing on established experimental data and mechanistic insights, we will explore the nuances of each reaction, enabling you to make informed decisions for your synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[3][4]High toxicity of organotin reagents, requiring careful handling and disposal.[5][6][7]
Reagent Stability Variable; boronic acids can be prone to decomposition, especially protodeboronation.[8][9]Generally stable to air and moisture.[5][10][11]
Byproducts Boron-based, often water-soluble and easily removed.[3]Tin-based, can be challenging to completely remove from the product.[10][12]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and base-sensitive groups.[13][14][15]Excellent, very broad functional group tolerance under neutral conditions.[2][6][16]
Reaction Conditions Typically requires a base for activation of the boronic acid.[3][17]Often proceeds under neutral conditions, beneficial for sensitive substrates.[2][18]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step and overall reaction requirements.

The Suzuki Coupling Cycle

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester derivative.[4] A crucial distinction from the Stille coupling is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[17]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)-R2 L2->[R1-R2] Product

Figure 1: Catalytic cycle of the Suzuki coupling reaction.
The Stille Coupling Cycle

The Stille reaction involves the coupling of an organohalide with an organotin (organostannane) reagent.[5] A key advantage is that the transmetalation step generally does not require a base, making it highly suitable for substrates with base-sensitive functional groups.[2]

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-SnR3) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)-R2 L2->[R1-R2] Product Workflow_Comparison cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S1 Combine Reactants: Carbazole-Br, Ar-B(OH)2, Pd Catalyst, Base S2 Add Biphasic Solvent (e.g., Toluene/Water) S1->S2 S3 Heat under Inert Atmosphere S2->S3 S4 Aqueous Work-up: Phase Separation, Extraction S3->S4 S5 Chromatography S4->S5 T1 Combine Reactants: Carbazole-Br, Ar-SnBu3, Pd Catalyst T2 Add Anhydrous Solvent (e.g., Toluene) T1->T2 T3 Heat under Inert Atmosphere T2->T3 T4 Tin Removal Work-up: KF Solution, Filtration T3->T4 T5 Chromatography T4->T5

References

The Definitive Guide to Validating 4-bromo-9H-carbazole Derivative Structures with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals

The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds like 4-bromo-9H-carbazole derivatives, which are pivotal intermediates in pharmaceuticals and organic electronics, unambiguous structural validation is not just a regulatory requirement but a scientific imperative.[1] These compounds' bioactivity and material properties are intrinsically linked to their precise molecular architecture. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for structural analysis, its limitations become apparent in complex molecules with overlapping proton signals. This guide provides an in-depth comparison and a logical workflow for employing two-dimensional (2D) NMR techniques as a robust, self-validating system to unequivocally determine the structure of this compound derivatives.

The Rationale: Why 2D NMR is Indispensable for Carbazole Derivatives

Carbazole derivatives often exhibit complex ¹H NMR spectra due to the numerous aromatic protons in similar chemical environments. This leads to signal overlap, making definitive assignments from 1D spectra alone a high-risk endeavor. 2D NMR overcomes this challenge by spreading the spectral information across a second frequency dimension, resolving ambiguities and revealing the intricate network of atomic connectivity.[1] This guide will focus on the synergistic use of three core 2D NMR experiments: COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. This is the foundational experiment for identifying adjacent protons and piecing together spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). This is the most reliable method for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for identifying quaternary carbons and connecting different spin systems, ultimately assembling the complete molecular skeleton.

By systematically integrating the data from these three experiments, we create a network of cross-correlations that must logically converge to a single, unambiguous structure. This inherent cross-validation is the hallmark of a trustworthy and scientifically sound structural elucidation protocol.

A Case Study: Elucidating the Structure of a Model 4-bromo-9-alkyl-9H-carbazole

To illustrate the power of this approach, we will use a model compound, 4-bromo-9-ethyl-9H-carbazole, to demonstrate the step-by-step workflow from data acquisition to final structure validation.

Step 1: Foundational 1D NMR Analysis

The initial step is always the acquisition of high-quality 1D ¹H and ¹³C NMR spectra. These provide the fundamental chemical shift information that will be correlated in the 2D experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-bromo-9-ethyl-9H-carbazole

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H18.15d1H123.0
H27.28t1H120.5
H37.55d1H128.5
C4---112.0
H58.10d1H126.0
H67.20t1H119.0
H77.45t1H120.8
H87.50d1H109.5
N-CH₂4.40q2H38.0
CH₃1.45t3H14.0
C4a---122.5
C4b---124.0
C8a---140.0
C9a---141.5

Note: Data is illustrative and based on typical chemical shifts for carbazole derivatives.

Step 2: Experimental Protocol for 2D NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring the necessary 2D NMR spectra.

Sample Preparation:

  • Dissolve 10-15 mg of the synthesized 4-bromo-9-ethyl-9H-carbazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • Spectrometer: Bruker Avance 400 MHz (or higher field instrument).

  • Probe: 5 mm broadband probe.

Data Acquisition Parameters:

Experiment Pulse Program Spectral Width (F2 & F1) Number of Scans (ns) Number of Increments (F1) Relaxation Delay (d1)
COSY cosygpqfOptimized based on ¹H spectrum (e.g., 10 ppm)8-16256-5121.5-2.0 s
HSQC hsqcedetgpsispF2: 10 ppm (¹H), F1: 160 ppm (¹³C)4-8256-5121.5-2.0 s
HMBC hmbcgplpndqfF2: 10 ppm (¹H), F1: 220 ppm (¹³C)16-64512-10242.0 s

Note: Pulse programs are for Bruker instruments and may vary for other manufacturers.

Step 3: Logical Workflow for 2D NMR Data Interpretation

The interpretation is a systematic process of integrating the information from each spectrum. The following diagram illustrates the logical flow.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Interpretation Walk-through:

  • COSY Analysis (Identifying Spin Systems):

    • A cross-peak between the N-CH₂ quartet (4.40 ppm) and the CH₃ triplet (1.45 ppm) confirms the ethyl group.

    • Correlations between H1 (8.15 ppm) and H2 (7.28 ppm), and between H2 and H3 (7.55 ppm) establish one aromatic spin system.

    • Correlations between H5 (8.10 ppm), H6 (7.20 ppm), H7 (7.45 ppm), and H8 (7.50 ppm) identify the second aromatic spin system. The lack of correlation between H3 and H5 is a key piece of information.

  • HSQC Analysis (Assigning Protonated Carbons):

    • This experiment directly links each proton signal to its corresponding carbon signal, as listed in Table 1. For example, the proton at 8.15 ppm is attached to the carbon at 123.0 ppm (C1). This step is crucial and removes ambiguity in assigning the protonated aromatic carbons.

  • HMBC Analysis (Assembling the Skeleton):

    • Connecting the Ethyl Group: The N-CH₂ protons (4.40 ppm) will show correlations to the quaternary carbons C8a and C9a, confirming the point of attachment to the carbazole nitrogen. They will also show a correlation to the CH₃ carbon (14.0 ppm).

    • Bridging the Aromatic Rings: The key to confirming the carbazole core lies in long-range correlations. For instance, H1 (8.15 ppm) will show correlations to C3, C4a, and C9a. H8 (7.50 ppm) will show correlations to C6, C4b, and C8a.

    • Locating the Bromine Atom: The position of the bromine atom at C4 is confirmed by a combination of evidence. The lack of a proton signal for C4 in the HSQC is the first clue. Then, the HMBC correlations from protons H3 and H5 to the carbon at 112.0 ppm (C4) will pinpoint its location. For example, H3 will show a two-bond correlation (²J) to C4, and H5 will show a three-bond correlation (³J) to C4. The characteristic upfield chemical shift of C4 (around 112.0 ppm) is also indicative of a carbon atom bearing a bromine.

Comparative Analysis: The Power of Synergy

No single 2D NMR experiment provides the complete picture. Their true power lies in their combined, synergistic application.

Table 2: Comparison of Information from Different 2D NMR Experiments

Technique Information Provided Strengths for Carbazole Analysis Limitations
COSY Identifies scalar-coupled protons (²J, ³J).Quickly establishes proton connectivity within the aromatic rings and alkyl chains.Cannot identify quaternary carbons or connect isolated spin systems.
HSQC Correlates protons to their directly attached carbons (¹J).Provides unambiguous assignment of all protonated carbons, resolving ¹³C spectral ambiguities.Provides no information about non-protonated (quaternary) carbons or connectivity between carbons.
HMBC Correlates protons to carbons over 2-4 bonds (ⁿJ).Crucial for identifying quaternary carbons and linking different fragments (e.g., ethyl group to the carbazole core). Confirms substituent positions.The absence of a correlation is not definitive proof of a lack of proximity, as ⁿJ couplings can be close to zero.
Combined Provides a complete and self-validating map of the molecule's covalent structure.By cross-referencing all correlations, a single, logical structure must emerge, providing high confidence in the final assignment.Requires more instrument time and expertise in data interpretation compared to 1D NMR alone.

Conclusion: A Self-Validating System for Structural Integrity

For researchers, scientists, and drug development professionals working with this compound derivatives, relying solely on 1D NMR and mass spectrometry for structural validation is an inadequate and risky practice. The systematic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a logically robust and self-validating methodology for unambiguous structure determination.[1] The causality is clear: COSY defines the proton frameworks, HSQC links them to the carbon backbone, and HMBC assembles the complete puzzle, including the critical placement of substituents and quaternary carbons. This integrated approach ensures the scientific integrity of the data, providing the high level of confidence required for publication, patent applications, and regulatory submissions.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a compound like 4-bromo-9H-carbazole extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a proactive safety culture.

Hazard Profile and Immediate Safety Considerations

Before initiating any disposal protocol, it is imperative to understand the hazard profile of this compound. This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] While specific carcinogenicity data for this compound is not widely available, related carbazole compounds are suspected carcinogens, warranting a cautious approach.

The Causality of Caution: The bromine atom attached to the carbazole structure enhances its reactivity and potential for biological interaction. Halogenated organic compounds can exhibit persistence in the environment and may have toxic effects. Therefore, treating this compound with a high degree of caution is a self-validating safety measure, preemptively mitigating risks that may not be fully documented.

Immediate handling and disposal preparations must always occur within a certified chemical fume hood to prevent inhalation of dust or fumes.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of appropriate PPE is dictated by the hazards identified.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[3]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or airborne dust particles.[1][4]
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with particle filter (if dust is generated).Necessary when engineering controls (like a fume hood) are insufficient to control exposure.[3]

Always inspect PPE for integrity before use and dispose of contaminated disposable items as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous waste.[5][6]

Step 1: Waste Segregation and Identification

Core Principle: Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix incompatible waste streams.

  • Designate as Halogenated Organic Waste: All waste containing this compound, including solid residues, contaminated labware (e.g., pipette tips, filter paper), and solutions, must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[7]

  • Regulatory Classification: While not individually listed, wastes from the use of halogenated organic compounds in a laboratory setting often fall under the "F-listed" wastes from non-specific sources. For instance, spent solvent mixtures containing halogenated compounds may be classified under codes like F001 or F002.[8][9][10] Consult your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.

Step 2: Containerization
  • Solid Waste:

    • Use a high-density polyethylene (HDPE) or other compatible, leak-proof container with a secure, sealable lid.[1]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

    • Keep the container closed except when adding waste.[1]

  • Liquid Waste (Solutions):

    • Collect in a separate, compatible, and sealable container.

    • If the solvent is flammable, use a container designed for flammable liquids.

    • Label the container with the full names and approximate concentrations of all components.

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

  • The storage area should be well-ventilated, away from heat sources, and segregated from incompatible materials, particularly strong oxidizing agents.[11]

Step 4: Final Disposal
  • Engage a Licensed Professional: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.[3][12]

  • Preferred Disposal Method - Incineration: High-temperature incineration is the preferred disposal method for many halogenated organic compounds.[3]

    • The Chemical Rationale: Incineration at high temperatures (typically >850°C) provides the energy required to break the strong carbon-bromine and carbon-carbon bonds, converting the compound primarily to carbon dioxide, water, and hydrogen bromide (HBr).[2]

    • Critical Engineering Control: The incinerator must be equipped with an afterburner and a scrubber system. The scrubber is essential for neutralizing the acidic HBr gas produced during combustion, preventing its release into the atmosphere.[2][3]

The entire disposal process can be visualized through the following workflow:

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_Disposal Professional Disposal cluster_Products Final Products A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B Step 1 C Containerize in Labeled, Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Collection by EHS or Licensed Waste Vendor D->E Step 4a F High-Temperature Incineration with Scrubber System E->F Step 4b G CO2, H2O, Neutralized Salts F->G

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spills (Solid Material)
  • Alert Personnel: Notify others in the immediate area.[1]

  • Ensure Ventilation: Work within a fume hood if possible.

  • Cleanup:

    • Gently sweep or scoop the solid material to avoid generating dust.[1]

    • Place the spilled material into a labeled hazardous waste container.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills or Spills Outside a Fume Hood
  • Evacuate: Immediately evacuate the area.[3]

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately.[1] Provide details on the substance, quantity, and location.

Personal Contamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

By adhering to these detailed procedures, researchers can ensure that the final chapter of their work with this compound is written with the highest standards of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.